Tetraoctylammonium tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetraoctylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BF4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKBXJFMKZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585010 | |
| Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-35-7 | |
| Record name | N,N,N-Trioctyloctan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Tetraoctylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium tetrafluoroborate (B81430) ([CH₃(CH₂)₇]₄N(BF₄)) is a quaternary ammonium (B1175870) salt that has garnered significant interest within the scientific community. Its unique properties as an ionic liquid and phase-transfer catalyst make it a valuable compound in various chemical applications, including organic synthesis and electrochemistry. This technical guide provides a comprehensive overview of the known physical properties of tetraoctylammonium tetrafluoroborate, complete with experimental protocols for their determination.
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) | [1][2] |
| Molecular Weight | 553.69 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 110-114 °C, 112-113 °C (lit.), 122-125 °C | [1][3] |
| Boiling Point | Not available | |
| Density | Not available | |
| CAS Number | 128464-35-7 | [1][2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures and can be adapted for other similar ionic liquids.
1. Determination of Melting Point
The melting point of this compound can be determined using the capillary melting point method.
-
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Ensure the this compound sample is completely dry by placing it in a vacuum oven at a temperature below its melting point for several hours.
-
Grind the dry crystals into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported as these two temperatures.
-
2. Determination of Solubility
The solubility of this compound in various organic solvents can be determined using the isothermal equilibrium method.
-
Apparatus:
-
Thermostatic shaker bath or temperature-controlled magnetic stirrer
-
Analytical balance
-
Vials or flasks with tight-sealing caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Spectrophotometer or other suitable analytical instrument (if determining concentration)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature and agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtering the solution may be necessary.
-
Determine the concentration of the dissolved this compound in the aliquot. This can be done gravimetrically by evaporating the solvent and weighing the residual solid, or by a suitable analytical technique such as UV-Vis spectroscopy if the compound has a chromophore.
-
Calculate the solubility, typically expressed as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
-
Logical Workflow for Property Determination
The following diagram illustrates the general workflow for the physical characterization of a chemical compound like this compound.
Caption: General workflow for the determination of physical properties of a chemical compound.
References
Synthesis protocol for tetraoctylammonium tetrafluoroborate.
An In-depth Technical Guide to the Synthesis of Tetraoctylammonium Tetrafluoroborate (B81430)
This technical guide provides a comprehensive protocol for the synthesis of tetraoctylammonium tetrafluoroborate, a quaternary ammonium (B1175870) salt with applications in various areas of chemical research, including as a phase-transfer catalyst and supporting electrolyte. The synthesis is based on a well-established anion exchange methodology.
Synthesis Pathway
The synthesis of this compound is achieved through an anion exchange reaction (salt metathesis) between tetraoctylammonium bromide (TOAB) and sodium tetrafluoroborate (NaBF₄). The reaction proceeds by precipitating the less soluble inorganic salt (sodium bromide) from an organic solvent, leaving the desired this compound in solution.
Figure 1: Synthesis workflow for this compound.
Experimental Protocol
This protocol is based on general procedures for the synthesis of tetraalkylammonium salts via anion exchange. Researchers should consider optimizing these conditions for their specific laboratory setup.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Tetraoctylammonium Bromide (TOAB) | 14866-33-2 | C₃₂H₆₈BrN | 546.80 |
| Sodium Tetrafluoroborate (NaBF₄) | 13755-29-8 | NaBF₄ | 109.79 |
| Dichloromethane (B109758) (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane (B92381) | 110-54-3 | C₆H₁₄ | 86.18 |
Reaction Procedure
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetraoctylammonium bromide (1.0 eq) in dichloromethane. In a separate container, dissolve a slight excess of sodium tetrafluoroborate (1.1 eq) in a minimal amount of a suitable solvent in which it is soluble but tetraoctylammonium bromide is also reasonably soluble, such as a mixture of dichloromethane and a more polar co-solvent if necessary. Note: Due to the differing polarities of the reactants, achieving complete dissolution of both in a single solvent might be challenging. A biphasic reaction or the use of a phase-transfer catalyst could be alternative approaches, although this protocol focuses on a single organic phase. Given that tetraoctylammonium bromide is soluble in dichloromethane, this will be the primary solvent.[1] Sodium tetrafluoroborate has low solubility in dichloromethane, so vigorous stirring is crucial.
-
Reaction: Slowly add the sodium tetrafluoroborate solution/suspension to the stirred solution of tetraoctylammonium bromide at room temperature.
-
Reaction Time and Temperature: Stir the reaction mixture vigorously at room temperature for 24-48 hours to ensure maximum conversion. The progress of the reaction can be monitored by periodically testing for the presence of bromide ions in the solution (e.g., using a silver nitrate (B79036) test on an aqueous extract).
-
Isolation of Crude Product: After the reaction is complete, filter the mixture to remove the precipitated sodium bromide. Wash the solid precipitate with a small amount of fresh dichloromethane to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid or oil.
Purification
-
Recrystallization: The crude product can be purified by recrystallization. Given the long alkyl chains of the tetraoctylammonium cation, a suitable solvent system would likely be a mixture of a moderately polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is less soluble at room temperature or below. A potential solvent system to investigate is ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Once dissolved, slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Tetraoctylammonium Bromide | 1.0 molar equivalent | Starting material. |
| Sodium Tetrafluoroborate | 1.1 molar equivalents | A slight excess is used to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Dichloromethane | Chosen for its ability to dissolve the organic-soluble reactant. |
| Temperature | Room Temperature (approx. 20-25 °C) | The reaction proceeds at a reasonable rate without the need for heating. |
| Reaction Time | 24 - 48 hours | Sufficient time for the heterogeneous reaction to approach completion. |
| Purification | ||
| Recrystallization Solvent System | Ethyl Acetate / Hexane | A suggested starting point for purification. The optimal ratio should be determined experimentally. Other systems like ethanol/water might also be explored. |
| Expected Product | ||
| Product Name | This compound | |
| Appearance | White to off-white solid | |
| Molecular Formula | C₃₂H₆₈BF₄N | |
| Molar Mass | 553.69 g/mol |
Logical Relationships in Synthesis
The following diagram illustrates the logical flow and dependencies in the synthesis protocol.
Figure 2: Logical workflow of the synthesis protocol.
References
Tetraoctylammonium tetrafluoroborate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetraoctylammonium tetrafluoroborate (B81430), a quaternary ammonium (B1175870) salt. The document details its physicochemical properties and provides context for its applications by drawing parallels with the well-documented analogue, Tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), particularly in the realm of electrochemistry and synthesis.
Core Properties
Tetraoctylammonium tetrafluoroborate is characterized by the following molecular and physical properties:
| Property | Value | Reference |
| CAS Number | 128464-35-7 | [1] |
| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) | [1] |
| Molecular Weight | 553.69 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 122-125 °C | |
| InChI Key | XLQKBXJFMKZSDF-UHFFFAOYSA-N |
Applications in a Broader Context
While specific experimental protocols for this compound are not extensively available in public literature, its primary applications are anticipated to be similar to other tetraalkylammonium tetrafluoroborates. These compounds are notably used as supporting electrolytes in non-aqueous electrochemistry and as phase-transfer catalysts in organic synthesis. The longer alkyl chains of the tetraoctylammonium cation, compared to the more common tetrabutylammonium cation, may confer higher solubility in nonpolar organic solvents.
Due to the extensive documentation for the closely related Tetrabutylammonium tetrafluoroborate (TBATFB), the following experimental protocols for TBATFB are provided as illustrative examples of the utility of this class of compounds.
Experimental Protocols: Representative Examples using Tetrabutylammonium Tetrafluoroborate (TBATFB)
1. Supporting Electrolyte in Cyclic Voltammetry
Quaternary ammonium salts like TBATFB are crucial as supporting electrolytes in electrochemical studies, such as cyclic voltammetry, due to their wide electrochemical window and solubility in organic solvents.
Objective: To determine the redox potentials of an analyte in a non-aqueous solvent using cyclic voltammetry with TBATFB as the supporting electrolyte.
Materials:
-
Analyte of interest (e.g., Ferrocene)
-
Tetrabutylammonium tetrafluoroborate (TBATFB)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/Ag⁺)
-
Counter Electrode (e.g., Platinum wire)
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a 0.1 M solution of TBATFB in anhydrous acetonitrile.
-
Dissolve the analyte (e.g., ferrocene) in the electrolyte solution to a final concentration of 1 mM.
-
Deoxygenate the solution by purging with an inert gas, such as argon or nitrogen, for 10-15 minutes.
-
Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution.
-
Perform the cyclic voltammetry by scanning the potential at a defined rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
Analyze the voltammogram to determine the anodic and cathodic peak potentials, which provide information about the analyte's redox properties.
2. Phase-Transfer Catalysis
As a phase-transfer catalyst, TBATFB facilitates reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). The tetrabutylammonium cation pairs with an anion from one phase and transports it into the other phase to react.
Objective: To perform an N-alkylation reaction using TBATFB as a phase-transfer catalyst.
Materials:
-
Benzyl (B1604629) bromide
-
Tetrabutylammonium tetrafluoroborate (TBATFB)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Reaction vial
Procedure:
-
In a mortar, grind together succinimide (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and TBATFB (0.1 mmol) to create a fine powder.
-
Transfer the powdered mixture to a reaction vial.
-
Add benzyl bromide (1.2 mmol) to the vial.
-
Seal the vial and heat the mixture (e.g., to 80 °C) with stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform a work-up by adding dichloromethane (B109758) and water, separating the organic layer, drying it, and concentrating it to isolate the product.
While these protocols utilize Tetrabutylammonium tetrafluoroborate, the principles are directly applicable to this compound, which may be preferred in systems requiring enhanced solubility in highly nonpolar media. The choice of the specific tetraalkylammonium salt often depends on the solvent system and the specific requirements of the reaction or analysis.
References
Solubility of tetraoctylammonium tetrafluoroborate in organic solvents.
An In-depth Technical Guide to the Solubility of Tetraoctylammonium Tetrafluoroborate (B81430) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium tetrafluoroborate ([N8888][BF4] or TOABF4) is a quaternary ammonium (B1175870) salt classified as an ionic liquid. Its molecular structure, consisting of a large, nonpolar tetraoctylammonium cation and a weakly coordinating tetrafluoroborate anion, imparts unique solubility characteristics that are of significant interest in various applications, including as electrolytes, phase-transfer catalysts, and in drug delivery systems. Understanding the solubility of TOABF4 in different organic solvents is crucial for its effective utilization in these fields. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 128464-35-7 | [1] |
| Molecular Formula | [CH3(CH2)7]4N(BF4) | [1] |
| Molecular Weight | 553.69 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 122-125 °C | [1] |
Solubility Data
For comparative purposes, the table below includes qualitative solubility information for tetraoctylammonium bromide, a compound with the same cation, and quantitative solubility data for tetrabutylammonium (B224687) tetrafluoroborate, which shares the same anion. The longer alkyl chains of the tetraoctylammonium cation are expected to increase its lipophilicity and, consequently, its solubility in nonpolar organic solvents compared to its tetrabutylammonium counterpart.
| Solvent | Chemical Formula | Solubility of Tetraoctylammonium Bromide (Qualitative) | Solubility of Tetrabutylammonium Tetrafluoroborate ( g/100 mL) | Temperature (°C) | Observations |
| Chloroform | CHCl₃ | Soluble | Soluble | Not Specified | - |
| Dichloromethane | CH₂Cl₂ | Soluble | Soluble | Not Specified | - |
| Methanol | CH₃OH | - | 10 | Not Specified | Clear, colorless solution[2][3][4] |
| Ethanol | C₂H₅OH | - | 10 | Not Specified | Soluble[3] |
| Acetonitrile | CH₃CN | - | 10 | Not Specified | Clear, colorless solution[2] |
| Acetone | C₃H₆O | - | Soluble | Not Specified | - |
| Ethyl Acetate | C₄H₈O₂ | - | Soluble | Not Specified | - |
| Water | H₂O | Less Soluble | Slightly Soluble | Not Specified | [2][3] |
Data for Tetraoctylammonium Bromide is from[5]. Data for Tetrabutylammonium Tetrafluoroborate is from[2][3][4][6][7]. It is important to note that this data is for analogous compounds and should be used as a general guide. For precise applications, experimental determination of solubility for this compound is highly recommended.
Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination
The following protocol details a reliable method for experimentally determining the solubility of this compound in an organic solvent.[2][8][9]
4.1. Principle
A saturated solution of the ionic liquid in the chosen solvent is prepared at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining ionic liquid is determined.
4.2. Materials and Apparatus
-
This compound
-
Organic solvent of interest (high purity)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Vials or flasks with airtight seals
-
Syringe with a filter attachment (e.g., 0.2 µm PTFE)
-
Drying oven or vacuum oven
-
Weighing bottles
4.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[2][8]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or on a temperature-controlled magnetic stirrer set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[2]
-
-
Sample Withdrawal:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the withdrawn saturated solution to a pre-weighed weighing bottle.
-
Record the total mass of the weighing bottle and the saturated solution.
-
Evaporate the solvent in a drying oven or vacuum oven at an appropriate temperature below the decomposition temperature of the ionic liquid.
-
Periodically cool the weighing bottle in a desiccator and weigh it until a constant mass is achieved, indicating complete removal of the solvent.[2][8]
-
4.4. Data Calculation
-
Mass of the saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)
-
Mass of the dissolved ionic liquid: (Mass of weighing bottle + dry ionic liquid) - (Mass of empty weighing bottle)
-
Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved ionic liquid)
-
Solubility ( g/100 g of solvent): (Mass of the dissolved ionic liquid / Mass of the solvent) x 100
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the isothermal gravimetric method.
Factors Influencing Ionic Liquid Solubility
Caption: Interplay of factors determining the solubility of an ionic liquid.
Conclusion
While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for understanding and determining its solubility in organic solvents. The provided experimental protocol for the isothermal gravimetric method offers a reliable means of obtaining precise solubility data essential for research, development, and application of this versatile ionic liquid. The general trends observed for analogous compounds suggest that TOABF4 will exhibit favorable solubility in a range of common organic solvents, with its lipophilic cation enhancing its compatibility with less polar media. For critical applications, it is imperative that solubility is determined experimentally under the specific conditions of use.
References
- 1. This compound = 97.0 128464-35-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetra-n-butylammonium tetrafluoroborate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 14866-33-2: Tetra-n-octylammonium bromide | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the thermal properties of tetraoctylammonium tetrafluoroborate (B81430). Due to a lack of extensive specific data on the thermal decomposition of this compound, this guide leverages data from its close structural analog, tetrabutylammonium (B224687) tetrafluoroborate, to infer its thermal behavior and propose experimental methodologies. This extrapolation should be considered when designing experiments.
Introduction
Tetraoctylammonium tetrafluoroborate, a quaternary ammonium (B1175870) salt, is utilized in various chemical applications. A thorough understanding of its thermal stability is crucial for its safe handling and application, particularly at elevated temperatures. This guide summarizes the available physical and thermal data for this compound and provides a detailed examination of its expected thermal decomposition behavior based on the well-documented properties of analogous compounds.
Physicochemical and Thermal Properties
The known physical and limited thermal properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) | |
| Molecular Weight | 553.69 g/mol | |
| Appearance | Crystals | |
| Melting Point | 122-125 °C |
Table 2: Thermal Decomposition Data for Tetrabutylammonium Tetrafluoroborate (for comparative purposes)
| Property | Value | Reference(s) |
| Onset of Decomposition (Tonset) | ~350 °C | [1] |
It is anticipated that the decomposition temperature of this compound will differ from its tetrabutyl analog due to the difference in alkyl chain length.
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[2][3] The following protocols are based on established methods for similar quaternary ammonium salts.[1][4]
3.1. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.[2][5]
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation:
-
Accurately weigh a 5-10 mg sample of this compound into a TGA sample pan (e.g., platinum or alumina).[4]
-
-
Experimental Conditions:
-
Data Analysis:
-
The onset of decomposition is determined from the temperature at which a significant mass loss is first observed on the TGA curve.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying thermal transitions such as melting and decomposition.[2][3]
-
Instrumentation: A calibrated differential scanning calorimeter is required.
-
Sample Preparation:
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., nitrogen).
-
Temperature Program: Heat the sample and reference at a controlled rate, for example, 10 °C/min, over the desired temperature range.[4]
-
-
Data Analysis:
-
The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The onset temperature of the decomposition peak provides information on thermal stability.
-
Visualization of Experimental Workflow
The logical flow of performing thermal analysis on this compound is depicted in the diagram below.
Caption: Workflow for Thermal Analysis.
Proposed Thermal Decomposition Pathway
The thermal decomposition of quaternary ammonium tetrafluoroborates is generally understood to proceed via a Hofmann elimination mechanism.[1] The proposed pathway for this compound is illustrated below.
At elevated temperatures, the tetrafluoroborate anion acts as a base, abstracting a β-hydrogen from one of the octyl chains of the tetraoctylammonium cation. This leads to the formation of trioctylamine, 1-octene, and the unstable tetrafluoroboric acid, which subsequently decomposes into hydrogen fluoride (B91410) and boron trifluoride.[1]
Caption: Proposed Decomposition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
Electrochemical Window of Tetraoctylammonium Tetrafluoroborate in Acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical window of tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) in acetonitrile (B52724) (ACN). Understanding the operational limits of this electrolyte system is crucial for the design, execution, and interpretation of a wide range of electrochemical experiments, including those pivotal to drug discovery and development, materials science, and synthetic chemistry. Due to a lack of specific experimental data for tetraoctylammonium tetrafluoroborate in the public domain, this guide establishes a framework based on the well-documented behavior of shorter-chain tetraalkylammonium tetrafluoroborates. It further outlines the necessary experimental protocols to determine the precise electrochemical window for specific applications.
Core Concept: The Electrochemical Window
The electrochemical window, or potential window, of an electrolyte solution is the range of electrode potentials within which the electrolyte itself does not undergo significant oxidation or reduction.[1] This stable voltage range is paramount as it defines the accessible potential for studying the electrochemical behavior of a target analyte without interference from the solvent or the supporting electrolyte. The boundaries of this window are defined by the anodic (positive) and cathodic (negative) limits, which are the potentials at which the solvent or electrolyte ions begin to break down.[1]
Quantitative Data Summary for Tetraalkylammonium Tetrafluoroborates in Acetonitrile
Precise values for the electrochemical window are highly dependent on experimental conditions such as the purity of the solvent and electrolyte, the working electrode material, and the presence of trace impurities like water and oxygen.[1] The following table summarizes representative data for shorter-chain tetraalkylammonium tetrafluoroborates to provide a comparative baseline.
| Electrolyte | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) | Electrochemical Window (V) | Working Electrode | Reference Electrode |
| Tetrabutylammonium Tetrafluoroborate (TBF4) | ~ +3.0 | ~ -3.2 | ~ 6.2 | Platinum | Ag/Ag+ |
| Tetraethylammonium Tetrafluoroborate (TEAF4) | ~ +2.9 | ~ -3.1 | ~ 6.0 | Glassy Carbon | Ag/Ag+ |
Note: These values are illustrative and should be considered as approximations. The actual electrochemical window for a specific experimental setup should always be determined empirically.
Influence of the Tetraoctylammonium Cation
The extension of the alkyl chain from butyl or ethyl to octyl on the tetraalkylammonium cation is expected to influence the electrochemical window. Generally, longer alkyl chains can lead to:
-
Increased Hydrophobicity: This can alter the structure of the electrode-electrolyte interface and may slightly shift the potential limits.
-
Steric Hindrance: The bulkier tetraoctylammonium cation might affect the kinetics of electron transfer at the electrode surface.
-
Potential for Wider Window (Hypothesized): In some cases, bulkier cations can inhibit solvent or anion decomposition at the electrode surface, potentially leading to a modest expansion of the electrochemical window. However, this is not a guaranteed effect and requires experimental verification.
Given these considerations, the electrochemical window of this compound in acetonitrile is anticipated to be in a similar range to its shorter-chain counterparts, but its precise limits must be determined experimentally.
Experimental Protocol for Determining the Electrochemical Window
The most common and reliable method for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV).[2]
Materials and Equipment
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Three-Electrode Cell: A standard electrochemical cell with compartments for the working, counter, and reference electrodes.
-
Working Electrode (WE): A chemically inert electrode with a well-defined surface area, such as glassy carbon, platinum, or gold.
-
Counter Electrode (CE): An inert electrode with a surface area significantly larger than the working electrode, typically a platinum wire or mesh.
-
Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag+) electrode or a saturated calomel (B162337) electrode (SCE) isolated by a salt bridge to prevent contamination of the non-aqueous solution.[3]
-
This compound (TOABF4): High purity, electrochemical grade, dried under vacuum before use.
-
Acetonitrile (ACN): Anhydrous, high-performance liquid chromatography (HPLC) grade, stored over molecular sieves to minimize water content.
-
Inert Gas: High-purity argon or nitrogen for deaerating the electrolyte solution.
Procedure
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using successively finer alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water, followed by acetonitrile.
-
Dry the electrode completely before insertion into the electrochemical cell.
-
-
Electrolyte Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a solution of the desired concentration of TOABF4 in anhydrous acetonitrile (e.g., 0.1 M).
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Ensure the reference electrode is positioned close to the working electrode to minimize iR drop.
-
-
Deaeration:
-
Purge the electrolyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential at the open-circuit potential (OCP).
-
Scan the potential towards the expected anodic limit and then reverse the scan towards the cathodic limit, and finally return to the initial potential.
-
Use a typical scan rate of 50-100 mV/s.[2]
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the resulting current versus the applied potential.
-
The electrochemical window is the potential range where no significant increase in current is observed.
-
The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a predetermined threshold (e.g., 0.1 mA/cm² or 1 mA/cm²).[3]
-
Mandatory Visualizations
Caption: Workflow for the experimental determination of the electrochemical window.
References
Safety data sheet and handling precautions for tetraoctylammonium tetrafluoroborate.
An In-depth Technical Guide to the Safe Handling of Tetraoctylammonium Tetrafluoroborate (B81430)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using and adhere to all institutional and governmental safety regulations. The information on handling and safety for related compounds is provided for guidance and should be applied with professional judgment.
Introduction
Tetraoctylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four octyl chains and a tetrafluoroborate anion. This structure imparts properties that make it useful in specialized chemical applications, likely including roles as a phase-transfer catalyst or a supporting electrolyte in non-aqueous electrochemistry, similar to other tetra-alkylammonium salts. Its long alkyl chains give it significant lipophilicity. This guide provides a summary of its known safety data, handling precautions, and a representative experimental protocol.
Safety Data and Hazard Identification
A comprehensive, verified Safety Data Sheet (SDS) for this compound is not widely available in public databases. The information below is compiled from supplier data for this specific chemical and supplemented with information from related tetra-alkylammonium tetrafluoroborate compounds.
Physicochemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | [CH₃(CH₂)₇]₄N(BF₄) | |
| CAS Number | 128464-35-7 | [1] |
| Molecular Weight | 553.69 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 122-125 °C | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Classification and Precautionary Statements
The following hazard information is based on supplier classifications for this compound.
| Category | Information | Source |
| GHS Pictograms | Warning | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: Some sources indicate more severe hazards for similar, shorter-chain tetra-alkylammonium tetrafluoroborates, such as "Harmful if swallowed" (H302) and "Causes severe skin burns and eye damage" (H314).[3][4] Users should handle this compound with the assumption that it may possess similar or additional hazards until a complete toxicological profile is available.
Handling and Storage Precautions
Proper handling and storage are critical to ensure safety. The following protocols are based on best practices for handling air-sensitive and potentially hazardous chemical solids.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact and irritation.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities. | Protects against dust particles causing serious eye irritation.[3] |
| Skin/Body Protection | Laboratory coat. Impervious protective clothing for larger quantities. | Minimizes skin exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respiratory protection. | Prevents respiratory tract irritation from inhaled dust.[5] |
Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound.
Caption: General workflow for safely handling solid chemical compounds.
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] Given its potential sensitivity, storage under an inert atmosphere may be advisable for long-term purity.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [6] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |
For spills, evacuate the area. Use dry clean-up procedures and avoid generating dust.[5] Collect the spilled material in a suitable, labeled container for waste disposal.[5]
Experimental Protocols
No specific experimental protocols for this compound were found in the reviewed literature. However, its structure is analogous to tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), a widely used supporting electrolyte in electrochemistry.[8][9] The following is an illustrative protocol for using a tetra-alkylammonium tetrafluoroborate salt in cyclic voltammetry, which should be adapted and optimized by the researcher.
Illustrative Protocol: Use as a Supporting Electrolyte in Cyclic Voltammetry
Objective: To prepare a 0.1 M solution of a tetra-alkylammonium tetrafluoroborate in acetonitrile (B52724) for use as a supporting electrolyte in a standard cyclic voltammetry experiment.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Analyte of interest (e.g., ferrocene)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/Ag⁺ reference electrode)
-
Potentiostat/Galvanostat
-
Inert atmosphere glovebox or Schlenk line
Methodology Workflow:
Caption: Workflow for a cyclic voltammetry experiment using a supporting electrolyte.
Detailed Steps:
-
Drying (Optional but Recommended): Dry the this compound salt under vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove absorbed water, which can interfere with electrochemical measurements.[10]
-
Electrolyte Preparation: Inside an inert atmosphere glovebox, weigh the required amount of dried salt and transfer it to a volumetric flask. Dissolve the salt in anhydrous acetonitrile to achieve the final desired concentration (e.g., 0.1 M).
-
Analyte Addition: Add the analyte of interest (e.g., ferrocene) to the electrolyte solution to the desired final concentration (e.g., 1 mM).[9]
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean before use.
-
Deoxygenation: Transfer the final solution to the electrochemical cell and purge with a stream of inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[9] Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition: Perform the cyclic voltammetry scan over the desired potential range.
Disposal Considerations
Dispose of this compound and its contaminated containers in accordance with all applicable local, state, and federal regulations.[3] Contact a licensed professional waste disposal service. Do not allow the product to enter drains.[3]
References
- 1. ≥97.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 128464-35-7 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Commercial suppliers and purity grades of tetraoctylammonium tetrafluoroborate.
An In-depth Examination of Commercial Availability, Purity, and Technical Specifications for Scientific Applications
This technical guide provides a comprehensive overview of tetraoctylammonium tetrafluoroborate (B81430), a quaternary ammonium (B1175870) salt with applications in various research and development sectors. The document details its commercial suppliers, available purity grades, and key physicochemical properties, offering a valuable resource for researchers, scientists, and professionals in drug development.
Commercial Suppliers and Purity Grades
Tetraoctylammonium tetrafluoroborate is a specialty chemical primarily used in research and specialized industrial applications. The purity of this compound is a critical parameter, particularly for sensitive analytical techniques and electrochemical studies. While a comprehensive list of all suppliers is extensive, several key chemical suppliers list this product. The most commonly available purity grade is ≥97.0%. For applications requiring higher purity, researchers may need to employ additional purification steps or seek out custom synthesis services.
Below is a summary of typical product specifications available in the market.
| Supplier Example | Purity Grade | Analytical Method | Physical Form | CAS Number |
| Sigma-Aldrich | ≥97.0% | Not specified | Crystals | 128464-35-7 |
| CookeChem | ≥97.0% | Not specified | Not specified | 128464-35-7 |
It is important to note that for highly sensitive applications, such as electrochemistry, trace impurities like water, halides, and other metal ions can significantly impact experimental outcomes. Therefore, requesting a detailed Certificate of Analysis (CoA) from the supplier is crucial to ascertain the suitability of the compound for a specific application. As an example, a CoA for a similar compound, tetrabutylammonium (B224687) tetrafluoroborate, from MedChemExpress showed a purity of 99.89% as determined by HPLC.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in experimental protocols.
| Property | Value |
| Chemical Formula | [CH₃(CH₂)₇]₄N(BF₄) |
| Molecular Weight | 553.69 g/mol |
| Appearance | Crystals |
| Melting Point | 122-125 °C |
| Solubility | Soluble in many organic solvents. |
| CAS Number | 128464-35-7 |
Experimental Protocols: Purification
General Recrystallization Protocol for Tetraalkylammonium Salts:
-
Dissolution: The crude tetraalkylammonium tetrafluoroborate is dissolved in a minimal amount of a suitable hot solvent. Common solvents for recrystallization of similar salts include ethanol/water mixtures, ethyl acetate, or acetonitrile.
-
Crystallization: The saturated solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. The solution can be further cooled in an ice bath to maximize the yield of the purified product.
-
Isolation: The crystals are collected by vacuum filtration, separating them from the solvent containing the dissolved impurities.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining surface impurities.
-
Drying: The purified crystals are dried under vacuum, often at an elevated temperature, to remove any residual solvent.
Application Workflow: Supporting Electrolyte in Electrochemistry
A primary application of tetraalkylammonium salts like this compound is as a supporting electrolyte in non-aqueous electrochemistry. Its role is to increase the conductivity of the solution and minimize the electric field's influence on the analyte's mass transport. The following diagram illustrates a typical workflow for its use in a cyclic voltammetry experiment.
Caption: General workflow for using this compound in an electrochemical experiment.
Unraveling the Crystalline Architecture: A Technical Guide to the Crystal Structure Analysis of Tetraoctylammonium Tetrafluoroborate
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of tetraoctylammonium tetrafluoroborate (B81430). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of quaternary ammonium (B1175870) salts. While a definitive, publicly available crystal structure for tetraoctylammonium tetrafluoroborate has not been identified in the course of this review, this guide furnishes detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a representative summary of crystallographic data, drawing parallels with the known structure of its analogue, tetrabutylammonium (B224687) tetrafluoroborate, to illustrate the expected structural parameters.
Introduction
This compound is a quaternary ammonium salt with a wide range of applications, including as a phase transfer catalyst, an electrolyte in electrochemical studies, and a component in the synthesis of ionic liquids. Its physicochemical properties are intrinsically linked to its solid-state structure. Understanding the precise arrangement of its constituent tetraoctylammonium cations and tetrafluoroborate anions in the crystal lattice is crucial for optimizing its performance in various applications and for the rational design of new materials with tailored properties. This guide outlines the necessary steps to achieve this understanding through single-crystal X-ray diffraction.
Physicochemical Properties
Before delving into the crystal structure, a summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | [CH₃(CH₂)₇]₄N(BF₄) |
| CAS Number | 128464-35-7 |
| Molecular Weight | 553.69 g/mol |
| Appearance | Crystals |
| Melting Point | 122-125 °C |
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.
Synthesis of this compound
A common method for the synthesis of tetraalkylammonium tetrafluoroborates is through a salt metathesis reaction.
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of tetraoctylammonium bromide and a tetrafluoroborate salt, such as sodium tetrafluoroborate or potassium tetrafluoroborate, in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction: Combine the two solutions with constant stirring. The less soluble inorganic bromide salt will precipitate out of the solution.
-
Filtration: Remove the precipitated inorganic bromide by vacuum filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to induce the crystallization of the crude this compound.
-
Purification: Further purify the crude product by recrystallization.
Crystallization
Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis.
Protocol:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent, such as ethanol, acetonitrile, or a mixture of solvents like ethyl acetate (B1210297) and pentane.
-
Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature. Alternatively, allow the solvent to evaporate slowly over several days. These slow processes encourage the formation of large, well-ordered single crystals.
-
Crystal Harvesting: Carefully retrieve the formed crystals from the solution.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines a typical workflow for single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Direct a beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Reduction: Process the collected diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: Determine the initial positions of the atoms in the crystal lattice using direct methods or Patterson methods. Refine this initial structural model against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process yields the final atomic coordinates, bond lengths, and bond angles.
Illustrative Crystallographic Data
As a definitive crystal structure for this compound is not publicly available, the following tables present hypothetical yet representative data based on what would be expected for such a compound, drawing an analogy to the known crystal structure of tetrabutylammonium tetrafluoroborate.
Crystal Data and Structure Refinement
This table summarizes the expected crystallographic parameters and refinement details.
| Parameter | Illustrative Value |
| Empirical Formula | C₃₂H₆₈BF₄N |
| Formula Weight | 553.69 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Unit Cell Dimensions | a = [value] Å, α = [value]° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = [value]° | |
| Volume | [value] ų |
| Z | [value] |
| Calculated Density | [value] Mg/m³ |
| Absorption Coeff. | [value] mm⁻¹ |
| F(000) | [value] |
| Crystal Size | [value] x [value] x [value] mm³ |
| Theta range for data | [value] to [value]° |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = value] |
| Goodness-of-fit on F² | [value] |
| Final R indices [I>2σ(I)] | R1 = [value], wR2 = [value] |
| R indices (all data) | R1 = [value], wR2 = [value] |
Selected Bond Lengths and Angles
This table provides expected values for key intramolecular distances and angles.
| Bond/Angle | Expected Length (Å) / Angle (°) |
| N-C | ~1.53 |
| C-C | ~1.52 |
| B-F | ~1.39 |
| C-N-C | ~109.5 |
| N-C-C | ~115 |
| F-B-F | ~109.5 |
Conclusion
The determination of the crystal structure of this compound is an essential step in understanding its solid-state behavior and for the informed design of materials incorporating this salt. While a published structure is not currently available, this technical guide provides the necessary detailed experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The illustrative data presented serves as a benchmark for what researchers can expect to find. The methodologies and workflows described herein are robust and widely applicable to the crystallographic analysis of similar quaternary ammonium salts, providing a clear pathway for scientists in academia and industry to elucidate the crystalline architecture of these important compounds.
Spectroscopic Analysis of Tetraoctylammonium Tetrafluoroborate: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Therefore, this document provides a detailed analysis of closely related and well-characterized structural analogs: tetrabutylammonium (B224687) tetrafluoroborate (B81430) ([N4444][BF4]) and tetraethylammonium (B1195904) tetrafluoroborate ([N2222][BF4]). The spectroscopic data for these compounds offer valuable insights into the expected spectral characteristics of the tetraoctylammonium salt, given the common tetrafluoroborate anion and the homologous nature of the tetraalkylammonium cations.
Comparative Spectroscopic Data of Tetraalkylammonium Tetrafluoroborates
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for tetrabutylammonium tetrafluoroborate and tetraethylammonium tetrafluoroborate. This information is crucial for researchers seeking to understand the spectral properties of long-chain tetraalkylammonium salts.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Tetrabutylammonium Tetrafluoroborate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.10 | Triplet | 8H | N-CH₂- |
| ~1.60 | Multiplet | 8H | -CH₂-CH₂-N |
| ~1.40 | Multiplet | 8H | -CH₂-CH₃ |
| ~0.98 | Triplet | 12H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Tetrabutylammonium Tetrafluoroborate
| Chemical Shift (δ) ppm | Assignment |
| ~58.5 | N-CH₂- |
| ~24.0 | -CH₂-CH₂-N |
| ~19.6 | -CH₂-CH₃ |
| ~13.5 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Tetraalkylammonium Tetrafluoroborates
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkyl chains) |
| ~1480-1460 | Medium | C-H bending (alkyl chains) |
| ~1050-1030 | Very Strong | B-F stretching (BF₄⁻ anion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of tetraalkylammonium salts, based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the tetraalkylammonium tetrafluoroborate salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
A larger number of scans is typically required for ¹³C NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans), along with a longer relaxation delay.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid tetraalkylammonium tetrafluoroborate sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of tetraalkylammonium tetrafluoroborates.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between structure and spectral data.
Methodological & Application
Application Notes and Protocols for Tetraoctylammonium Tetrafluoroborate in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) is a quaternary ammonium (B1175870) salt that serves as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV). Its primary function is to enhance the ionic conductivity of organic solvents and minimize the iR drop (potential drop due to solution resistance), ensuring accurate electrochemical measurements. The large tetraoctylammonium cation provides excellent solubility in a wide range of organic solvents and is expected to offer a wide electrochemical window, making it suitable for studying redox processes of various analytes, including pharmaceutical compounds.
Understanding the electrochemical behavior of drug molecules can provide valuable insights into their metabolic pathways, potential for oxidative stress, and mechanisms of action. The choice of a suitable supporting electrolyte is therefore critical for obtaining reliable and reproducible voltammetric data in such studies.
Note on Data Availability: Specific quantitative data for tetraoctylammonium tetrafluoroborate (TOABF4) is limited in publicly available literature. The data presented in these notes are primarily for its shorter-chain analogs, tetraethylammonium (B1195904) tetrafluoroborate (TEABF4) and tetrabutylammonium (B224687) tetrafluoroborate (TBATFB). These values should be considered as a reference and a starting point for experimental design with TOABF4. The larger alkyl chains of the tetraoctylammonium cation are expected to influence properties such as solubility and conductivity.
Physicochemical Properties and Data
Table 1: Physicochemical Properties of Analogous Tetraalkylammonium Tetrafluoroborates
| Property | Tetrabutylammonium Tetrafluoroborate (TBATFB) | Tetraethylammonium Tetrafluoroborate (TEABF4) | References |
| CAS Number | 429-42-5 | 429-06-1 | [1] |
| Molecular Formula | C16H36BF4N | C8H20BF4N | [1] |
| Molecular Weight | 329.27 g/mol | 217.06 g/mol | [1] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [1][2] |
| Melting Point | 155-161 °C | ≥300 °C | [1] |
Table 2: Electrochemical Window of Analogous Electrolytes in Various Solvents
The electrochemical window is the potential range where the electrolyte is electrochemically inert.[3] This window is influenced by the solvent, electrode material, and electrolyte concentration.[3]
| Supporting Electrolyte | Solvent | Electrochemical Window (V vs. Ag/Ag+) | References |
| TEABF4 | Acetonitrile | ~2.7 | [4] |
| TEABF4 | Propylene Carbonate | ~5.5 | [4] |
| TBAPF6 (analogue) | Acetonitrile | ~6.3 | [4] |
Table 3: Ionic Conductivity of Analogous Electrolyte Solutions
Ionic conductivity is a measure of a solution's ability to conduct electricity and is influenced by concentration, solvent properties, and temperature.[5][6]
| Supporting Electrolyte | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | References |
| TEABF4 | Acetonitrile | 0.65 | ~55.5 | [4] |
| TEABF4 | Propylene Carbonate | 1.4 | 18.5 | [1] |
| TBATFB | Acetonitrile | 1.0 (optimal range 0.5-1.5 M) | High | [7] |
Experimental Protocols
Protocol 1: Preparation of TOABF4 Supporting Electrolyte Solution (0.1 M)
This protocol outlines the standard procedure for preparing a 0.1 M TOABF4 solution. Minimizing water and oxygen content is critical as they can significantly impact the electrochemical window.[1]
Materials:
-
This compound (TOABF4), ≥97% purity
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Drying of TOABF4: Prior to use, dry the TOABF4 salt under vacuum at an elevated temperature (e.g., 60-80 °C for 24-48 hours) to remove any absorbed water.
-
Solvent Preparation: Use anhydrous grade solvent. For highly sensitive experiments, it is recommended to further dry the solvent using appropriate drying agents (e.g., molecular sieves) and to deoxygenate by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Electrolyte Preparation (under inert atmosphere): a. Inside a glovebox or using a Schlenk line, weigh the required amount of dried TOABF4. b. Transfer the weighed TOABF4 to a clean, dry volumetric flask. c. Add a portion of the anhydrous, deoxygenated solvent to the volumetric flask. A magnetic stirrer can be used to facilitate dissolution. Due to the long alkyl chains, dissolution may be slower than for shorter-chain analogs. d. Once fully dissolved, add the solvent up to the calibration mark of the volumetric flask. e. Stopper the flask and mix the solution thoroughly.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere to prevent contamination from air and moisture.
Protocol 2: Performing Cyclic Voltammetry with TOABF4
This protocol describes the general steps for conducting a cyclic voltammetry experiment using the prepared TOABF4 electrolyte solution.
Apparatus:
-
Potentiostat
-
Electrochemical cell (three-electrode setup)
-
Working electrode (e.g., glassy carbon, platinum, gold)
-
Reference electrode (e.g., Ag/AgCl, Ag/Ag+)
-
Counter electrode (e.g., platinum wire, graphite (B72142) rod)
-
Inert gas (argon or nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: a. Polish the working electrode to a mirror finish using an appropriate polishing slurry (e.g., alumina (B75360) on a polishing pad).[1] b. Rinse the polished electrode thoroughly with deionized water and then with the solvent being used for the electrolyte.[1] c. Dry the electrode completely.
-
Cell Assembly: a. Assemble the electrochemical cell with the working, reference, and counter electrodes. b. Add the 0.1 M TOABF4 supporting electrolyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Deoxygenation: Purge the solution in the cell with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.[1]
-
Blank Scan (Background): a. Perform a cyclic voltammetry scan of the supporting electrolyte solution without the analyte.[2] This is crucial to determine the potential window of the electrolyte/solvent system and to identify any impurity peaks.[1][2] b. Set the potential range wide enough to observe the solvent and electrolyte decomposition limits, then narrow it to the stable region for subsequent experiments.
-
Analyte Addition: a. Introduce a known concentration of the analyte into the electrochemical cell. b. Briefly purge the solution with the inert gas to ensure mixing and removal of any introduced oxygen.
-
Data Acquisition: a. Set the parameters on the potentiostat software, including the initial potential, switching potentials, scan rate, and number of cycles. b. Run the cyclic voltammetry experiment to record the voltammogram of the analyte.
-
Data Analysis: a. Analyze the resulting cyclic voltammogram to determine key parameters such as peak potentials (Epa, Epc), peak currents (ipa, ipc), and half-wave potential (E1/2).
Mandatory Visualizations
Caption: Workflow for Cyclic Voltammetry using TOABF4.
Caption: Factors Influencing the Electrochemical Window.
References
Application of Tetraoctylammonium Tetrafluoroborate as a Phase Transfer Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase. This technique is particularly valuable in pharmaceutical and fine chemical synthesis, as it often leads to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts, and among them, tetraalkylammonium salts with varying alkyl chain lengths are widely employed.
This document provides detailed application notes and protocols concerning the use of tetraoctylammonium tetrafluoroborate (B81430) as a phase transfer catalyst. While specific documented applications of tetraoctylammonium tetrafluoroborate in phase transfer catalysis are not extensively reported in readily available literature, its structural analog, tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), is a well-established and versatile catalyst for a variety of organic transformations. The principles, mechanisms, and experimental protocols detailed in this document are largely based on the applications of TBATFB and other tetraalkylammonium salts and can be readily adapted for this compound. The longer octyl chains in this compound increase its lipophilicity, which may offer advantages in specific solvent systems by enhancing its solubility in the organic phase.
Principle of Phase Transfer Catalysis
In a typical biphasic system, an ionic nucleophile is soluble in the aqueous phase but insoluble in the organic phase containing the organic substrate. A phase transfer catalyst, such as a tetraalkylammonium salt (Q⁺X⁻), overcomes this phase barrier. The lipophilic cation (Q⁺) can transport the nucleophilic anion (Y⁻) from the aqueous or solid phase into the organic phase in the form of an ion pair (Q⁺Y⁻). In the organic phase, the "naked" anion is poorly solvated and thus highly reactive, readily participating in the desired reaction with the organic substrate. After the reaction, the catalyst cation (Q⁺) transports the leaving group anion back to the aqueous phase, completing the catalytic cycle.
Caption: General mechanism of phase transfer catalysis.
Applications in Organic Synthesis
Tetraalkylammonium salts, as phase transfer catalysts, are instrumental in a range of nucleophilic substitution, alkylation, and other organic reactions. The following sections detail specific applications with representative data and protocols, primarily demonstrated with tetrabutylammonium salts, which can be extrapolated for this compound.
N-Alkylation of Imides
The N-alkylation of imides is a crucial transformation for the synthesis of various biologically active compounds and functional materials.[1] Phase transfer catalysis provides a green and efficient alternative to traditional methods that often require harsh bases and anhydrous solvents.[1]
Representative Data for N-Alkylation of Phthalimide (B116566) with Benzyl (B1604629) Bromide (using TBATFB)
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5 | K₂CO₃ | Solvent-free | 80 | 2 | >95 |
| 5 | Cs₂CO₃ | Acetonitrile | 60 | 3 | 92 |
| 10 | NaOH (aq) | Dichloromethane | 25 | 6 | 85 |
Experimental Protocol: Synthesis of N-Benzylphthalimide [1]
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate (K₂CO₃)
-
This compound (or TBATFB)
-
Benzyl bromide
-
Ethyl acetate (B1210297)
Procedure:
-
In a 50 mL round-bottom flask, combine phthalimide (1.47 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.5 mmol).
-
Add benzyl bromide (1.43 mL, 12 mmol) to the flask.
-
Heat the mixture with vigorous stirring in an oil bath at 80°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add 20 mL of ethyl acetate and filter the mixture to remove inorganic salts.
-
Wash the organic solution with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure N-benzylphthalimide.
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for the preparation of ethers from an alkoxide and an alkyl halide. Phase transfer catalysis significantly improves this reaction by facilitating the transfer of the alkoxide anion into the organic phase.[2]
Representative Data for Williamson Ether Synthesis (using various PTCs) [3]
| Substrate | Alkylating Agent | Catalyst | Base (aq) | Solvent | Yield (%) |
| Phenol (B47542) | n-Butyl bromide | TBAB | NaOH | Toluene | 91 |
| 4-Nitrophenol | Benzyl chloride | TEBAC | KOH | Dichloromethane | 95 |
| 1-Naphthol | Ethyl iodide | Aliquat 336 | NaOH | Hexane | 88 |
TBAB: Tetrabutylammonium bromide, TEBAC: Triethylbenzylammonium chloride, Aliquat 336: Tricaprylmethylammonium chloride
Experimental Protocol: Synthesis of Butyl Phenyl Ether [3]
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
n-Butyl bromide
-
Toluene
-
Dichloromethane
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (0.03 mol) in 25 mL of toluene.
-
Add an aqueous solution of sodium hydroxide (20 mL, containing 0.03 mol NaOH).
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Add n-butyl bromide (0.03 mol) to the biphasic mixture.
-
Heat the mixture to 70°C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After cooling, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by distillation or column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a typical phase transfer catalyzed reaction.
Caption: General experimental workflow for PTC reactions.
Conclusion
This compound, owing to its chemical structure, is a promising candidate for use as a phase transfer catalyst. While direct, extensive literature on its specific applications is sparse, the well-documented efficacy of its shorter-chain analog, tetrabutylammonium tetrafluoroborate, provides a strong foundation for its use in a variety of organic transformations, including N-alkylation and Williamson ether synthesis. The increased lipophilicity of the tetraoctylammonium cation may offer enhanced performance in certain nonpolar organic solvent systems. The protocols and data presented herein serve as a valuable starting point for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors, contributing to the development of more efficient and environmentally benign chemical processes.
References
Application Notes and Protocols for Tetraoctylammonium Salts in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium salts are versatile compounds that play a crucial role in the synthesis of various nanoparticles, particularly in biphasic reaction systems. While the scientific literature extensively documents the use of tetraoctylammonium bromide (TOAB), information regarding the specific use of tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) is less prevalent. However, the fundamental principles of phase transfer catalysis and nanoparticle stabilization are applicable to both salts. This document provides detailed application notes and protocols based on the well-established role of TOAB, which can be adapted for use with TOABF4, along with considerations for potential differences.
Tetraoctylammonium salts primarily function as phase transfer catalysts and stabilizing agents . In a two-phase synthesis, the tetraoctylammonium cation facilitates the transfer of aqueous-soluble reactants, such as metal precursors and reducing agents, into an organic phase where the nanoparticle synthesis occurs. The long alkyl chains of the cation also provide a stabilizing layer around the newly formed nanoparticles, preventing aggregation and controlling their size.[1]
Application in Gold Nanoparticle Synthesis
The Brust-Schiffrin method is a widely used two-phase synthesis for preparing highly stable, monodisperse gold nanoparticles.[2] Tetraoctylammonium salts are central to this method.
Experimental Protocol: Synthesis of Gold Nanoparticles using Tetraoctylammonium Salt
This protocol is adapted from the Brust-Schiffrin method.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB) or Tetraoctylammonium tetrafluoroborate (TOABF4)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dodecanethiol (capping agent, optional for enhanced stability)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: Prepare an aqueous solution of HAuCl₄·3H₂O.
-
Phase Transfer of Gold Precursor: In a flask, mix the aqueous HAuCl₄ solution with a solution of the tetraoctylammonium salt in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of the AuCl₄⁻ ions into the toluene phase.
-
Addition of Stabilizing Agent (Optional): If desired, add dodecanethiol to the organic phase and stir.
-
Reduction: Prepare a fresh aqueous solution of NaBH₄. Add this solution dropwise to the vigorously stirred organic phase.
-
Nanoparticle Formation: The color of the organic phase will change from orange to a deep brown or ruby red, indicating the formation of gold nanoparticles.
-
Purification: Continue stirring for several hours. Separate the organic phase and wash it multiple times with deionized water to remove excess reducing agent and byproducts. The nanoparticles can be precipitated by adding a non-solvent like ethanol (B145695) and collected by centrifugation.
Quantitative Data for Gold Nanoparticle Synthesis
| Parameter | Value | Reference |
| Precursors | ||
| HAuCl₄·3H₂O | 0.39 g (1.0 mmol) in 40 mL H₂O | [4] |
| Tetraoctylammonium Bromide | 1.09 g (2.0 mmol) in 160 mL Toluene | [4] |
| NaBH₄ | Freshly prepared aqueous solution | [4] |
| Reaction Conditions | ||
| Stirring Speed | Vigorous | [4] |
| Reaction Time | Several hours | [4] |
| Nanoparticle Characteristics | ||
| Average Size | 5-6 nm | [3] |
| Color of Solution | Deep brown/ruby red | [5] |
Application in Silver Nanoparticle Synthesis
While less common than for gold, tetraoctylammonium salts can also be employed in the synthesis of silver nanoparticles, typically acting as a stabilizer to control particle size and prevent agglomeration.
Experimental Protocol: Synthesis of Silver Nanoparticles
This is a general protocol for the chemical reduction of a silver salt in the presence of a stabilizing agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Tetraoctylammonium bromide (TOAB) or this compound (TOABF4)
-
Solvent (e.g., water or ethanol)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Preparation of Precursor Solution: Dissolve silver nitrate and the tetraoctylammonium salt in the chosen solvent.
-
Reduction: While stirring the solution vigorously, add a freshly prepared solution of sodium borohydride dropwise.
-
Nanoparticle Formation: The solution will change color, typically to a yellowish-brown, indicating the formation of silver nanoparticles.[6]
-
Purification: The nanoparticles can be purified by repeated centrifugation and redispersion in the solvent to remove unreacted reagents and byproducts.
Quantitative Data for Silver Nanoparticle Synthesis
| Parameter | Value | Reference |
| Precursors | ||
| Silver Nitrate | 2 mmol/L | [6] |
| Surfactant/Stabilizer (e.g., CTAB) | 2 mmol/L | [6] |
| Sodium Borohydride | 2 mmol/L | [6] |
| Observation | ||
| Color Change | Dark brown | [6] |
Application in Quantum Dot Synthesis
In the synthesis of quantum dots (QDs), tetraoctylammonium salts can be used in the precursor solution. For instance, in the microwave-assisted synthesis of carbon dots from citric acid, tetraoctylammonium bromide has been used.[7]
Experimental Protocol: Synthesis of Carbon Dots
This protocol is based on the microwave carbonization of citric acid.[7]
Materials:
-
Citric acid
-
Tetraoctylammonium bromide (TOAB) or this compound (TOABF4)
-
Deionized water
Procedure:
-
Precursor Solution: Prepare an aqueous solution of citric acid and the tetraoctylammonium salt.
-
Microwave Carbonization: Heat the solution in a microwave oven.
-
Formation of Carbon Dots: The solution will turn into a jelly-like form of carbon dots.
-
Characterization: The resulting carbon dots can be characterized by their fluorescence properties.
Quantitative Data for Carbon Dot Synthesis
| Parameter | Value | Reference |
| Nanoparticle Characteristics | ||
| Average Diameter | ~3 nm | [7] |
| Fluorescence Emission Range | 350 - 600 nm | [7] |
| Quantum Yield | ~0.11 | [7] |
Visualizations
Workflow for Two-Phase Gold Nanoparticle Synthesis
Caption: Workflow of the Brust-Schiffrin method for gold nanoparticle synthesis.
Mechanism of Phase Transfer Catalysis
Caption: Role of Tetraoctylammonium (TOA) in transferring ions across the phase boundary.
Considerations for Using this compound (TOABF4)
-
Solubility: The solubility of TOABF4 in different solvents might vary compared to TOAB, potentially requiring adjustments in the solvent system.
-
Coordination: The tetrafluoroborate anion is generally considered non-coordinating, which might affect the stability of the intermediate metal-phase transfer catalyst complex and, consequently, the kinetics of the nanoparticle formation.
-
Purity: The purity of the TOABF4 can be crucial, as impurities could interfere with the nanoparticle synthesis.
Researchers are encouraged to start with the protocols for TOAB and systematically vary parameters such as the concentration of TOABF4, temperature, and reaction time to optimize the synthesis for their specific application.
Conclusion
Tetraoctylammonium salts are effective phase transfer catalysts and stabilizers for the synthesis of a variety of nanoparticles. The well-documented protocols using tetraoctylammonium bromide provide a solid foundation for researchers interested in exploring the use of this compound. By understanding the fundamental roles of these salts and carefully considering the potential effects of the anion, scientists can develop robust and reproducible methods for creating tailored nanoparticles for applications in drug development and beyond.
References
- 1. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive Guide to Gold Nanoparticles Synthesis: Methods and Innovations by Nanopartz⢠[nanopartz.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nsmn1.uh.edu [nsmn1.uh.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of a 0.1 M Tetraoctylammonium Tetrafluoroborate Solution in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a 0.1 M solution of tetraoctylammonium tetrafluoroborate (B81430), a quaternary ammonium (B1175870) salt frequently utilized as a supporting electrolyte in electrochemistry and as a phase transfer catalyst in organic synthesis. The information is intended for use in a laboratory setting by trained professionals.
Compound Information
Tetraoctylammonium tetrafluoroborate is a white crystalline solid. Key physical and chemical properties are summarized below.
| Property | Value |
| Chemical Formula | [CH₃(CH₂)₇]₄N(BF₄) |
| CAS Number | 128464-35-7 |
| Molecular Weight | 553.69 g/mol [1] |
| Appearance | Crystals[1][2] |
| Melting Point | 122-125 °C[1][2] |
Safety Precautions and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is crucial.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Store in a dry, well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times.
Solvent Selection and Solubility
Based on the solubility of similar quaternary ammonium salts, the following solvents are recommended for consideration. A preliminary solubility test is advised to ensure the solvent can dissolve the compound to the desired concentration of 0.1 M.
| Organic Solvent | Rationale for Selection |
| Acetonitrile | A common polar aprotic solvent for electrochemical applications. Tetrabutylammonium (B224687) tetrafluoroborate is soluble in acetonitrile. |
| Dichloromethane (DCM) | A versatile chlorinated solvent. Tetra-n-octylammonium bromide is soluble in dichloromethane, suggesting good solubility for the tetrafluoroborate salt. |
| Chloroform | Another chlorinated solvent in which tetra-n-octylammonium bromide is soluble. |
Experimental Protocol: Preparation of a 0.1 M Solution
This protocol details the steps to prepare a 0.1 M solution of this compound.
Materials:
-
This compound (MW: 553.69 g/mol )
-
Selected organic solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flask (appropriate size for the desired volume of solution)
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Funnel
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare a 0.1 M solution, use the following formula:
Mass (g) = 0.1 mol/L * Molar Mass ( g/mol ) * Volume (L)
For example, to prepare 100 mL (0.1 L) of a 0.1 M solution:
Mass (g) = 0.1 mol/L * 553.69 g/mol * 0.1 L = 5.5369 g
-
Weigh the this compound. In a fume hood, accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolve the compound in the chosen solvent. a. Transfer the weighed solid to the volumetric flask using a funnel. b. Add a portion of the selected organic solvent to the flask (approximately half of the final desired volume). c. Swirl the flask gently to dissolve the solid. A magnetic stirrer and stir bar can be used to facilitate dissolution. d. Once the solid is completely dissolved, add more solvent until the volume reaches the calibration mark on the volumetric flask.
-
Ensure complete mixing. Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution. Store the prepared solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation. Store in a cool, dry, and dark place.
Experimental Workflow
Caption: Workflow for the preparation of a 0.1 M this compound solution.
References
Application of Tetraoctylammonium Tetrafluoroborate in Electrochemical Sensors and Biosensors: A Detailed Guide
Introduction
Tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) belongs to the family of quaternary ammonium (B1175870) salts, which are widely utilized in electrochemistry. While specific research on TOABF4 in electrochemical sensors is limited, its structural analog, tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), is extensively used and serves as an excellent model for understanding the role of such compounds.[1] These salts primarily function as supporting electrolytes in non-aqueous electrochemical systems.[1][2] Their key role is to increase the conductivity of organic solvents and minimize the potential drop, ensuring accurate and reproducible measurements.[1] This is crucial for studying the redox properties of various molecules, including pharmaceuticals, and for developing sensitive and reliable electrochemical sensors.[1][3][4]
This document provides detailed application notes and protocols for the use of quaternary ammonium tetrafluoroborate salts, with a focus on the well-documented TBATFB, in the development of electrochemical sensors and biosensors. The principles and protocols described herein are expected to be largely applicable to TOABF4.
Core Principles and Applications
Quaternary ammonium tetrafluoroborate salts are favored as supporting electrolytes due to several key properties:
-
Wide Electrochemical Window: They are electrochemically inert over a broad potential range in many common organic solvents, allowing for the analysis of a wide variety of analytes.[1]
-
High Ionic Conductivity: Solutions containing these salts exhibit good ionic conductivity, which is essential for minimizing solution resistance and obtaining accurate electrochemical data.[1]
-
Chemical Inertness: The tetraalkylammonium cation and the tetrafluoroborate anion are generally non-coordinating and do not readily react with the analyte or the solvent.[1]
-
Solubility: They are soluble in a range of common organic solvents used in electrochemistry, such as acetonitrile (B52724), dimethylformamide, and dichloromethane.[1][2]
These properties make them ideal for various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), which are the foundations of many electrochemical sensors.[1][2]
Applications in Electrochemical Sensing Include:
-
Drug Analysis: Determination of the redox properties of pharmaceutical compounds to understand their metabolic pathways and mechanisms of action.[1][3]
-
Environmental Monitoring: Detection of pollutants such as heavy metals and organic compounds.[5][6][7]
-
Food Safety: Analysis of food components and contaminants.[8]
-
Biosensors: As a component of the measurement medium in various biosensor configurations, including those for detecting DNA, enzymes, and other biomolecules.[9][10][11][12]
Quantitative Data Summary
The performance of an electrochemical sensor is characterized by several key parameters. The following table summarizes typical performance data for electrochemical sensors utilizing tetrabutylammonium tetrafluoroborate (TBATFB) as a supporting electrolyte for the detection of various analytes. This data can serve as a benchmark when developing new sensors with TOABF4.
| Analyte | Electrode | Technique | Supporting Electrolyte (Concentration) | Linear Range | Limit of Detection (LOD) | Reference |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Glassy Carbon Electrode | Voltammetry | 0.1 M TBATFB in 9:1 DMF/water | Not Specified | Not Specified | |
| Tebuconazole (B1682727) | Modified Glassy Carbon Electrode | Voltammetry | In situ addition of TBABr | 1-100 µg L⁻¹ | 0.9 µg L⁻¹ | [13] |
| Glucose | Modified Glassy Carbon Electrode | Amperometry | Not specified | 0.04 mM to 2.5 mM | 5 µM | [14] |
| Glucose | 3D Porous Carbon Electrode | Amperometry | Not specified | 0.1 mM to 14.0 mM | 50.75 µM | [15] |
Experimental Protocols
Here, we provide detailed protocols for the preparation of a supporting electrolyte solution and the fabrication and use of a simple electrochemical sensor for analyte detection using cyclic voltammetry.
Protocol 1: Preparation of Supporting Electrolyte Solution
This protocol describes the preparation of a 0.1 M solution of tetrabutylammonium tetrafluoroborate (TBATFB) in acetonitrile, a common solvent for non-aqueous electrochemistry. The same procedure can be adapted for TOABF4.
Materials:
-
Tetrabutylammonium tetrafluoroborate (TBATFB), electrochemical grade (≥99.0%)
-
Acetonitrile (ACN), HPLC or anhydrous grade
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Drying the Electrolyte: Dry the required amount of TBATFB in a vacuum oven at a suitable temperature (e.g., 80-100 °C) for several hours to remove any residual water. The presence of water can significantly affect electrochemical measurements.[1]
-
Weighing: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh the amount of dried TBATFB needed to prepare the desired volume of 0.1 M solution (Molar mass of TBATFB: 329.27 g/mol ).
-
Dissolving: Transfer the weighed TBATFB to a clean, dry volumetric flask. Add a portion of the anhydrous acetonitrile and swirl to dissolve the salt. A magnetic stirrer can be used to facilitate dissolution.
-
Bringing to Volume: Once the salt is completely dissolved, carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Deaerating: Deaerate the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.[16]
-
Storage: Store the prepared electrolyte solution in a sealed container under an inert atmosphere to prevent moisture and oxygen contamination.
Protocol 2: Fabrication and Operation of a Voltammetric Sensor
This protocol outlines the steps for fabricating a simple electrochemical sensor using a glassy carbon electrode (GCE) and performing cyclic voltammetry to detect an analyte.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Polishing materials (e.g., alumina (B75360) slurry or diamond paste of different grades)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
0.1 M TBATFB in acetonitrile (prepared as in Protocol 1)
-
Analyte of interest
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface to a mirror finish using alumina slurry or diamond paste of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile) between each polishing step.
-
Sonicate the electrode in deionized water and then in acetonitrile for a few minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode system in the electrochemical cell containing the deaerated 0.1 M TBATFB/acetonitrile solution.
-
Run a blank cyclic voltammogram (without the analyte) over the desired potential range to ensure the purity of the electrolyte and the cleanliness of the electrode. The resulting voltammogram should show a flat, featureless response within the electrochemical window of the solvent-electrolyte system.[16]
-
Add a known concentration of the analyte to the electrochemical cell.
-
Record the cyclic voltammogram of the analyte. The appearance of peaks will indicate the redox activity of the analyte at the electrode surface.
-
To construct a calibration curve for quantitative analysis, record cyclic voltammograms at various analyte concentrations and plot the peak current versus concentration.
-
Visualizations
Diagram 1: General Workflow for Electrochemical Sensing
Caption: Workflow for electrochemical analysis.
Diagram 2: Signaling Pathway for a Simple Voltammetric Sensor
Caption: Analyte detection mechanism.
Conclusion
While specific data on tetraoctylammonium tetrafluoroborate in electrochemical sensors is not abundant in current literature, the extensive research on its shorter-chain analog, tetrabutylammonium tetrafluoroborate, provides a solid foundation for its application. As a supporting electrolyte, TOABF4 is expected to offer similar advantages of a wide electrochemical window, good conductivity, and chemical stability, making it a valuable component in the development of sensitive and reliable electrochemical sensors and biosensors for a wide range of applications in research, drug development, and diagnostics. The protocols and principles outlined in this document serve as a comprehensive guide for researchers and scientists looking to utilize quaternary ammonium tetrafluoroborate salts in their electrochemical systems.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosensors and their applications – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in DNA Nanotechnology for Plasmonic Biosensor Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoprobes for enhanced electrochemical DNA sensors. | Semantic Scholar [semanticscholar.org]
- 12. DNA tetrahedron nanostructures for biological applications: biosensors and drug delivery - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. A novel electrochemical sensor based on ꞵ-cyclodextrin/bismuth oxybromide/multi-walled carbon nanotubes modified electrode with in situ addition of tetrabutylammonium bromide for the simultaneous detection and degradation of tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucose biosensor based on a glassy carbon electrode modified with polythionine and multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A glucose biosensor based on glucose oxidase immobilized on three-dimensional porous carbon electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Tetraoctylammonium Tetrafluoroborate in Organic Reactions
Note to the Reader: Extensive searches for the applications of tetraoctylammonium tetrafluoroborate (B81430) as an ionic liquid in organic reactions did not yield specific, detailed protocols or quantitative data for common organic reactions such as Suzuki-Miyaura coupling, Heck reactions, or alkylations. The available scientific literature and technical documentation predominantly focus on the related but structurally different compound, tetrabutylammonium (B224687) tetrafluoroborate (TBATFB) .
Therefore, this document provides detailed application notes and protocols for tetrabutylammonium tetrafluoroborate , a widely used and well-documented phase-transfer catalyst and supporting electrolyte in organic synthesis. The principles and methodologies described herein for TBATFB may serve as a valuable starting point for researchers investigating the potential applications of other tetraalkylammonium salts, including tetraoctylammonium tetrafluoroborate.
Tetrabutylammonium Tetrafluoroborate (TBATFB) as a Phase-Transfer Catalyst in N-Alkylation of Imides
Tetrabutylammonium tetrafluoroborate (TBATFB) has been demonstrated to be a highly effective phase-transfer catalyst (PTC) for the N-alkylation of imides.[1][2] This methodology is particularly advantageous as it often allows for solvent-free conditions, leading to milder reaction protocols, higher yields, and a reduced environmental footprint.[1]
Principle of Phase-Transfer Catalysis
In the N-alkylation of imides under solid-liquid phase-transfer catalysis, the reaction proceeds through the following key steps:
-
The imide is deprotonated at the solid-liquid interface by a solid inorganic base, typically potassium carbonate (K₂CO₃).
-
The tetrabutylammonium cation (TBA⁺) from TBATFB forms a lipophilic ion pair with the resulting imide anion.
-
This ion pair is soluble in the organic phase (or the liquid alkylating agent in solvent-free conditions) and diffuses into the bulk of the organic phase.[1]
-
Within the organic phase, the poorly solvated and highly reactive imide anion undergoes a nucleophilic substitution reaction (Sₙ2) with the alkylating agent to form the N-alkylated imide product.[1]
-
The TBA⁺ cation then pairs with the halide anion byproduct and returns to the interface to restart the catalytic cycle.[1]
Quantitative Data for N-Alkylation of Imides using TBATFB
The following table summarizes representative results for the N-alkylation of various imides with different alkylating agents using TBATFB as the phase-transfer catalyst under solvent-free conditions.[1]
| Imide | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| Phthalimide (B116566) | Benzyl (B1604629) bromide | 80 | 2 | 95 |
| Phthalimide | Ethyl bromoacetate | 100 | 3 | 92 |
| Succinimide | Benzyl bromide | 80 | 1.5 | 96 |
| Succinimide | Ethyl bromoacetate | 100 | 2.5 | 94 |
| Isatin | Benzyl bromide | 90 | 3 | 90 |
Experimental Protocol: Synthesis of N-Benzylphthalimide
This protocol describes the synthesis of N-benzylphthalimide from phthalimide and benzyl bromide using TBATFB as a phase-transfer catalyst.[1]
Materials:
-
Phthalimide (1.47 g, 10 mmol)
-
Anhydrous potassium carbonate (2.76 g, 20 mmol)
-
Tetrabutylammonium tetrafluoroborate (TBATFB) (0.16 g, 0.5 mmol)
-
Benzyl bromide (1.43 mL, 12 mmol)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine phthalimide, anhydrous potassium carbonate, and TBATFB.
-
Addition of Alkylating Agent: Add benzyl bromide to the flask.
-
Reaction Conditions: Heat the mixture with vigorous stirring in an oil bath at 80°C for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of 30% ethyl acetate in hexane.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and filter the mixture to remove inorganic salts.
-
Extraction: Wash the organic solution with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization.
Tetrabutylammonium Tetrafluoroborate (TBATFB) as a Supporting Electrolyte in Organic Electrochemistry
TBATFB is widely used as a supporting electrolyte in non-aqueous electrochemistry due to its good solubility in organic solvents, a wide electrochemical window, and sufficient ionic conductivity.[3][4] These properties make it suitable for various electrochemical studies, such as cyclic voltammetry and electropolymerization.[3]
Application: Electropolymerization of Thiophene (B33073) Derivatives
TBATFB serves as an effective supporting electrolyte for the electropolymerization of thiophene and its derivatives to produce conductive polymer films.[3] These films have applications in electronic devices and sensors.
Experimental Protocol: Electropolymerization of Bithiophene
This protocol outlines the electrochemical polymerization of bithiophene on an indium tin oxide (ITO) glass electrode using TBATFB as the supporting electrolyte.[3]
Materials:
-
Bithiophene (BTh)
-
Tetrabutylammonium tetrafluoroborate (TBATFB)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Indium tin oxide (ITO) coated glass slides
-
Three-electrode electrochemical cell (Working Electrode: ITO, Counter Electrode: Platinum wire, Reference Electrode: Ag/AgNO₃ in ACN)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBATFB in anhydrous acetonitrile.
-
Monomer Addition: Add bithiophene to the electrolyte solution to a final concentration of 0.1 mM.
-
Deoxygenation: Place the solution in the electrochemical cell and purge with nitrogen gas for 10 minutes. Maintain a nitrogen atmosphere throughout the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential at a rate of 100 mV/s for a desired number of cycles to deposit the polymer film.
References
Application Notes and Protocols: The Role of Tetraoctylammonium Tetrafluoroborate in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylammonium tetrafluoroborate (B81430) (TOA-TFB) is a quaternary ammonium (B1175870) salt that, due to its chemical structure, is anticipated to play a significant role as an active material in the fabrication of anion-selective electrodes. The large, lipophilic tetraoctylammonium cation [(C₈H₁₇)₄N]⁺ is the key functional component, acting as an anion exchanger or ionophore within a polymeric membrane. This facilitates the selective extraction and transport of target anions from an aqueous sample solution into the organic membrane phase, generating a potentiometric response that can be correlated to the anion's concentration.
These application notes provide a comprehensive overview of the principles, fabrication, and application of ion-selective electrodes (ISEs) based on tetraoctylammonium salts, with a specific focus on the expected role of TOA-TFB. Detailed experimental protocols are provided to guide researchers in the development and characterization of such sensors for various analytical applications, including in the pharmaceutical and drug development sectors.
Principle of Operation: Anion Exchange Mechanism
The fundamental principle behind the function of a tetraoctylammonium-based anion-selective electrode lies in the ion-exchange equilibrium at the membrane-sample interface. The highly lipophilic tetraoctylammonium cations are immobilized within a polymeric membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer. When the electrode is in contact with an aqueous sample containing the target anion (A⁻), an exchange process occurs:
[(C₈H₁₇)₄N]⁺(org) + A⁻(aq) ⇌ [(C₈H₁₇)₄N]⁺A⁻(org)
This selective partitioning of the analyte anion into the membrane phase creates a phase boundary potential. The magnitude of this potential is dependent on the activity of the target anion in the sample and is described by the Nernst equation. By measuring this potential difference against a stable reference electrode, the concentration of the target anion can be determined. The selectivity of the electrode for different anions is primarily governed by the relative lipophilicity of the anions, following the Hofmeister series for classical anion exchangers.
Data Presentation
While specific experimental data for ion-selective electrodes utilizing tetraoctylammonium tetrafluoroborate is not extensively available in the reviewed literature, the following tables summarize representative performance characteristics of anion-selective electrodes based on other tetraoctylammonium salts (e.g., tetraoctylammonium chloride and bromide). This data provides a reasonable expectation for the performance of a TOA-TFB based electrode, where the tetraoctylammonium cation is the primary determinant of the anion exchange properties.
Table 1: Representative Performance Characteristics of Tetraoctylammonium-Based Anion-Selective Electrodes
| Parameter | Typical Value |
| Linear Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Nernstian Slope | -50 to -60 mV/decade (for monovalent anions) |
| Limit of Detection | 1.0 x 10⁻⁶ M to 5.0 x 10⁻⁶ M |
| Response Time (t₉₅) | < 30 seconds |
| Operational pH Range | 2 - 10 |
| Lifetime | 4 - 8 weeks |
Table 2: Representative Potentiometric Selectivity Coefficients (log KpotA⁻, B⁻) for a Tetraoctylammonium-Based Anion-Selective Electrode (Primary Anion: Cl⁻)
| Interfering Anion (B⁻) | log KpotCl⁻, B⁻ |
| Bromide (Br⁻) | +1.3 |
| Nitrate (NO₃⁻) | +1.1 |
| Iodide (I⁻) | +2.5 |
| Perchlorate (ClO₄⁻) | +3.5 |
| Salicylate | +1.8 |
| Acetate (CH₃COO⁻) | -1.7 |
| Dihydrogen Phosphate (H₂PO₄⁻) | -2.0 |
| Sulfate (SO₄²⁻) | -2.5 |
Note: Selectivity coefficients are highly dependent on the membrane composition and the method of determination. The values presented are indicative and follow the general trend of the Hofmeister series.
Experimental Protocols
Protocol 1: Fabrication of a Tetraoctylammonium-Based PVC Membrane Ion-Selective Electrode
This protocol details the preparation of a PVC-based membrane incorporating a tetraoctylammonium salt as the ion exchanger.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl phthalate (B1215562) (DOP), o-nitrophenyl octyl ether (o-NPOE))
-
This compound (TOA-TFB) or another tetraoctylammonium salt
-
Tetrahydrofuran (THF), anhydrous
-
Glass rings or petri dishes
-
Electrode body (e.g., Philips IS-561)
-
Internal filling solution (e.g., 0.01 M NaCl + 0.01 M NaBF₄)
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Cocktail Preparation:
-
In a clean, dry glass vial, weigh the membrane components in the following approximate ratio: 33% PVC, 66% plasticizer, and 1% tetraoctylammonium salt (by weight).
-
Add a sufficient volume of anhydrous THF to dissolve all components completely. A typical concentration is ~100 mg of total solids per 1 mL of THF.
-
Seal the vial and agitate until a homogenous, clear, and viscous solution is obtained.
-
-
Membrane Casting:
-
Place a glass ring on a clean, flat glass plate or use a small glass petri dish.
-
Carefully pour the membrane cocktail into the ring or dish and cover it loosely to allow for slow evaporation of the THF.
-
Let the solvent evaporate completely at room temperature for at least 24 hours. The result will be a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Cut a circular disc (typically 5-10 mm in diameter) from the cast membrane.
-
Mount the membrane disc into the tip of the electrode body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
-
Electrode Conditioning:
-
Condition the assembled electrode by soaking it in a 0.01 M solution of the primary anion of interest (e.g., NaBF₄ if tetrafluoroborate is the target) for at least 12 hours before use. This step ensures equilibrium is established at the membrane-solution interface and leads to a stable potential reading.
-
Protocol 2: Potentiometric Measurement and Characterization
This protocol describes the procedure for evaluating the performance of the fabricated ion-selective electrode.
Apparatus:
-
Fabricated anion-selective electrode
-
Double junction Ag/AgCl reference electrode
-
High-impedance pH/mV meter or ion analyzer
-
Magnetic stirrer and stir bars
-
Standard solutions of the primary anion and interfering anions
Procedure:
-
Electrode Calibration:
-
Prepare a series of standard solutions of the primary anion covering the expected concentration range (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Place the lowest concentration standard in a beaker with a magnetic stir bar and immerse the ISE and the reference electrode.
-
Record the stable potential reading (±0.1 mV).
-
Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.
-
Plot the potential (mV) versus the logarithm of the anion activity (or concentration) to generate a calibration curve. Determine the slope of the linear portion.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD is typically determined as the concentration of the primary ion at the intersection of the two extrapolated linear segments of the calibration curve.
-
-
Selectivity Coefficient Determination (Fixed Interference Method):
-
Prepare a series of solutions containing a fixed concentration of the interfering anion and varying concentrations of the primary anion.
-
Measure the potential of the electrode in these solutions as described in the calibration procedure.
-
The selectivity coefficient (KpotA⁻, B⁻) can be calculated from the shift in the linear portion of the calibration curve in the presence of the interfering ion.
-
Signaling Pathway and Logical Relationships
The operation of the tetraoctylammonium-based ion-selective electrode can be visualized as a signal transduction pathway, where the chemical signal (ion activity) is converted into an electrical signal (potential).
Applications in Drug Development and Research
Anion-selective electrodes based on tetraoctylammonium salts can be valuable tools in various stages of drug development and research:
-
Analysis of Active Pharmaceutical Ingredients (APIs): For APIs that are ionic, ISEs can be used for their direct quantification in formulations and dissolution studies.
-
Monitoring of Counter-ions: In drug formulations containing salt forms of APIs, ISEs can monitor the concentration of the counter-ion (e.g., halides, tetrafluoroborate).
-
In Vitro Drug Release Studies: ISEs can be employed to continuously monitor the release of an ionic drug from a delivery system.
-
Biomedical and Clinical Analysis: Measurement of physiologically important anions in biological fluids.
Conclusion
This compound, and other tetraoctylammonium salts, serve as effective anion exchangers in the fabrication of robust and selective ion-selective electrodes. The protocols and data presented here provide a foundational guide for researchers to develop and characterize these sensors for a wide range of analytical challenges in scientific research and the pharmaceutical industry. The versatility of the ion-exchange mechanism allows for the potential development of sensors for various anions, depending on their relative lipophilicity and the composition of the ion-selective membrane.
Application Notes and Protocols: The Effect of Tetraoctylammonium Tetrafluoroborate Concentration on Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the effect of tetraoctylammonium tetrafluoroborate (B81430) concentration on reaction kinetics. Tetraoctylammonium tetrafluoroborate is a highly effective phase-transfer catalyst (PTC) that can significantly accelerate reactions between reactants in immiscible phases. Understanding the relationship between its concentration and the reaction rate is crucial for process optimization, enabling higher yields, shorter reaction times, and milder reaction conditions. These protocols and notes are designed to guide researchers in systematically studying these effects in their own systems. While this compound is specified, the principles and methodologies described herein are broadly applicable to other quaternary ammonium (B1175870) phase-transfer catalysts, such as the more commonly studied tetrabutylammonium (B224687) salts.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). The phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase (often an aqueous or solid phase) into the other phase (typically an organic phase) where the reaction occurs. This transfer overcomes the insolubility barrier, thereby increasing the reaction rate.[1]
The general mechanism involves the lipophilic cation of the PTC pairing with an anion from the aqueous or solid phase. This ion pair is soluble in the organic phase, where the "naked" anion is highly reactive towards the substrate. After the reaction, the catalyst cation is released and can return to the interface to transport another anion, thus continuing the catalytic cycle.
The Role of this compound
This compound [(C₈H₁₇)₄N]⁺[BF₄]⁻ is a quaternary ammonium salt characterized by its bulky, lipophilic cation. The long alkyl chains confer excellent solubility in a wide range of organic solvents, making it an effective PTC for transporting anions into an organic phase. The tetrafluoroborate anion is a weakly coordinating anion, which often enhances the reactivity of the transported active anion.
The concentration of the PTC is a critical parameter in optimizing a phase-transfer catalyzed reaction. Generally, increasing the catalyst concentration leads to a higher reaction rate up to a certain point, after which the rate may plateau. This is because the rate of the reaction in the organic phase becomes the rate-limiting step, rather than the transport of the reactant across the phase boundary.
Quantitative Data: Effect of Catalyst Concentration on Reaction Kinetics
To illustrate the typical effect of this compound concentration on reaction kinetics, the following data represents a characteristic nucleophilic substitution reaction, such as the Williamson ether synthesis. In this representative example, the reaction of an alkyl halide with a phenoxide is monitored under pseudo-first-order conditions to determine the observed rate constant (k_obs) at various catalyst concentrations.
Table 1: Representative Data for the Effect of this compound Concentration on the Pseudo-First-Order Rate Constant (k_obs) for a Williamson Ether Synthesis.
| Catalyst Concentration (mol%) | Catalyst Concentration (M) | Observed Rate Constant (k_obs) x 10⁻⁴ (s⁻¹) | Reaction Half-life (t₁/₂) (min) |
| 1.0 | 0.005 | 1.5 | 77.0 |
| 2.5 | 0.0125 | 3.8 | 30.4 |
| 5.0 | 0.025 | 7.5 | 15.4 |
| 7.5 | 0.0375 | 11.2 | 10.3 |
| 10.0 | 0.050 | 14.8 | 7.8 |
| 15.0 | 0.075 | 15.2 | 7.6 |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the expected kinetic trend.
The data clearly shows that the observed rate constant increases with the concentration of this compound. However, the increase is not always linear and may level off at higher concentrations, indicating that the reaction has reached a point where the transport of the nucleophile is no longer the sole rate-determining step.
Experimental Protocols
This section provides a detailed protocol for a kinetic study of a phase-transfer catalyzed Williamson ether synthesis to determine the effect of this compound concentration.
Materials and Reagents
-
Sodium Hydroxide (B78521) (NaOH)
-
Toluene (B28343) (or another suitable organic solvent)
-
This compound
-
Internal standard (e.g., decane (B31447) or dodecane) for GC analysis
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) with a suitable column
Protocol for Kinetic Measurement
This protocol is designed to establish pseudo-first-order conditions with respect to the alkyl halide to simplify the kinetic analysis.[2]
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve a significant excess of sodium hydroxide and a limiting amount of phenol in deionized water.
-
Preparation of the Organic Phase: In a separate container, prepare solutions of 1-bromobutane in toluene containing varying concentrations of this compound (e.g., corresponding to the mol% in Table 1). Add a known amount of an internal standard to each solution.
-
Reaction Setup: Place the flask containing the aqueous phase in a thermostated water bath to maintain a constant temperature (e.g., 60 °C).
-
Initiation of the Reaction: Add the organic phase to the vigorously stirred aqueous phase to start the reaction (t=0). Ensure the stirring is rapid enough to create a large interfacial area between the two phases.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the organic layer.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of water and a drying agent like anhydrous magnesium sulfate. Shake vigorously and centrifuge if necessary.
-
Analysis: Analyze the organic layer of each sample by gas chromatography (GC) to determine the concentration of the remaining 1-bromobutane relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of 1-bromobutane (ln[1-Bromobutane]) versus time for each catalyst concentration. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).[3]
Visualizations
Catalytic Cycle of Phase-Transfer Catalysis
Caption: Catalytic cycle of phase-transfer catalysis.
Experimental Workflow for Kinetic Study
Caption: Experimental workflow for the kinetic study.
Conclusion
The concentration of this compound has a pronounced effect on the kinetics of phase-transfer catalyzed reactions. By systematically varying the catalyst concentration and monitoring the reaction progress under controlled conditions, researchers can determine the optimal catalyst loading for their specific application. This optimization is crucial for developing efficient, cost-effective, and scalable synthetic processes in academic and industrial settings. The protocols and information provided in this document serve as a comprehensive guide for undertaking such kinetic investigations.
References
Application Notes and Protocols for the Electropolymerization of Conducting Polymers using Tetraoctylammonium Tetrafluoroborate (TOABF4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical polymerization (electropolymerization) of conducting polymers is a powerful technique for the fabrication of functional thin films with applications in sensors, energy storage, and drug delivery systems. The choice of the supporting electrolyte is a critical parameter that significantly influences the morphology, conductivity, and electrochemical properties of the resulting polymer film. Tetraalkylammonium salts are widely used as supporting electrolytes in non-aqueous electrochemistry due to their wide electrochemical windows and good solubility in organic solvents.
This document provides detailed application notes and a generalized protocol for the use of tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) as a supporting electrolyte in the electropolymerization of conducting polymers. While less common than its shorter-chain analogue, tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), TOABF4 offers a more hydrophobic environment due to its longer alkyl chains, which may influence monomer solvation, polymer chain packing, and the overall properties of the deposited film. These notes are intended to serve as a starting point for researchers interested in exploring the unique effects of TOABF4 on the synthesis and performance of conducting polymers.
Physicochemical Properties of Tetraoctylammonium Tetrafluoroborate
The physicochemical properties of the supporting electrolyte are crucial for the success of the electropolymerization process. While extensive data for TOABF4 is not as readily available as for other quaternary ammonium (B1175870) salts, its properties can be inferred from its structure and comparison with related compounds like tetrabutylammonium tetrafluoroborate (TBATFB).
| Property | This compound (TOABF4) (Predicted/Inferred) | Tetrabutylammonium Tetrafluoroborate (TBATFB) (Reference) |
| Molecular Formula | C₃₂H₆₈BF₄N | C₁₆H₃₆BF₄N[1] |
| Molecular Weight | 541.7 g/mol | 329.27 g/mol [1] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline powder or crystals[1] |
| Solubility | Expected to be highly soluble in non-polar organic solvents (e.g., dichloromethane, chloroform) and moderately soluble in polar aprotic solvents (e.g., acetonitrile). | Soluble in many organic solvents such as acetonitrile (B52724), dichloromethane, acetone, DMF, and DMSO.[1] |
| Electrochemical Window | Expected to be wide, similar to other tetraalkylammonium salts. | Wide, approximately 4V.[1] |
| Ionic Conductivity | Expected to be lower than TBATFB in the same solvent due to the larger size and lower mobility of the tetraoctylammonium cation. | Good ionic conductivity in organic solvents.[1] |
| Viscosity | Solutions of TOABF4 are expected to be more viscous than equivalent concentrations of TBATFB solutions due to stronger van der Waals interactions. | Lower viscosity compared to TOABF4 solutions. |
Data Presentation: Typical Electropolymerization Parameters
Due to the limited availability of specific data for TOABF4, the following tables summarize typical experimental parameters for the electropolymerization of common conducting polymers using the closely related supporting electrolyte, tetrabutylammonium tetrafluoroborate (TBATFB). These values should serve as a starting point for optimizing the electropolymerization process with TOABF4.
Table 1: Electropolymerization of Polythiophene and its Derivatives with TBATFB
| Monomer | Monomer Conc. (M) | Electrolyte Conc. (M) | Solvent | Potential Range (V vs. Ag/AgCl) | Scan Rate (mV/s) | Resulting Polymer Properties |
| Thiophene | 0.1 | 0.1 | Dichloromethane | 0 to +1.8 | 100 | Formation of a smooth, adherent, and electroactive polythiophene film. |
| 3-Methylthiophene | 0.05 | 0.1 | Acetonitrile | -0.2 to +1.6 | 50 | Results in a polymer with higher conductivity compared to unsubstituted polythiophene. |
| 3,4-Ethylenedioxythiophene (EDOT) | 0.01 - 0.1 | 0.1 | Acetonitrile, Propylene Carbonate | -1.0 to +1.3 | 20 - 100 | Produces highly stable and conductive PEDOT films with good electrochromic properties. |
Table 2: Electropolymerization of Polypyrrole with TBATFB
| Monomer | Monomer Conc. (M) | Electrolyte Conc. (M) | Solvent | Potential Range (V vs. Ag/AgCl) | Scan Rate (mV/s) | Resulting Polymer Properties |
| Pyrrole | 0.1 | 0.1 | Acetonitrile | -0.8 to +1.0 | 50 - 100 | Forms a well-adherent polypyrrole film with good electrochemical stability.[2] |
| N-Methylpyrrole | 0.1 | 0.1 | Acetonitrile | -0.6 to +1.2 | 50 | Results in a more flexible and soluble polymer compared to polypyrrole. |
Experimental Protocols
This section provides a detailed, generalized protocol for the electropolymerization of a conducting polymer, using polythiophene as an example, with TOABF4 as the supporting electrolyte. This protocol is adapted from established methods for TBATFB and should be optimized for specific experimental setups and desired film properties.
Materials:
-
This compound (TOABF4)
-
Thiophene (or other desired monomer), freshly distilled
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane, ≥99.8%)
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrolyte and Monomer Solution Preparation:
-
In a clean, dry volumetric flask, dissolve the required amount of TOABF4 in the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).
-
Add the freshly distilled monomer to the electrolyte solution to the desired final concentration (e.g., 0.1 M).
-
Handle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen and moisture, which can interfere with the polymerization process.
-
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and the solvent to be used for electropolymerization.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Fill the cell with the prepared monomer and electrolyte solution.
-
Ensure the electrodes are immersed in the solution but not in contact with each other.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Potentiodynamic Method (Cyclic Voltammetry):
-
Set the potential window. A typical range is from a potential where no reaction occurs to a potential sufficient to oxidize the monomer (e.g., 0 V to +1.8 V vs. Ag/AgCl for thiophene).[3]
-
Set the scan rate (e.g., 50-100 mV/s).[3]
-
Initiate the cyclic voltammetry for a predetermined number of cycles. The growth of the polymer film is typically observed as an increase in the peak currents with each cycle.
-
-
Potentiostatic Method (Constant Potential):
-
Apply a constant potential at which the monomer oxidation occurs (e.g., +1.6 V vs. Ag/AgCl for thiophene).
-
Monitor the current-time response. The total charge passed can be used to control the film thickness.
-
-
Galvanostatic Method (Constant Current):
-
Apply a constant current density (e.g., 0.1 - 1 mA/cm²).
-
Monitor the potential-time response. The polymerization time determines the film thickness.
-
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and excess electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven at a mild temperature.
-
Note on Using TOABF4:
-
Due to the larger size of the tetraoctylammonium cation, the diffusion of the electrolyte to the electrode surface might be slower compared to TBATFB. This could influence the growth rate and morphology of the polymer film. Slower scan rates or lower current densities may be beneficial.
-
The increased hydrophobicity of TOABF4 may lead to different polymer morphologies, potentially resulting in more porous or granular films.
-
The solubility of TOABF4 should be confirmed in the chosen solvent before preparing the electrolyte solution.
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Recycling and Recovery of Tetraoctylammonium Tetrafluoroborate from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the recovery and recycling of tetraoctylammonium tetrafluoroborate (B81430) ([TOA][BF4]), a hydrophobic ionic liquid, from various reaction mixtures. The protocols detailed below are designed to be adaptable to a range of experimental scales and contexts, focusing on techniques such as liquid-liquid extraction, crystallization, and adsorption.
Introduction
Tetraoctylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt characterized by its bulky, non-coordinating cation and a tetrafluoroborate anion. Its significant lipophilicity makes it soluble in many organic solvents and immiscible with water, properties that are central to its application as a phase-transfer catalyst and electrolyte. The effective recovery and recycling of [TOA][BF4] are crucial for reducing costs and minimizing the environmental impact of its use in chemical synthesis and other applications.[1][2]
The selection of an appropriate recovery method depends on the nature of the reaction mixture, including the polarity of the organic product, the presence of byproducts, and the solvent system employed.
Recovery Methodologies
Several techniques can be employed for the separation and purification of ionic liquids from reaction mixtures. For hydrophobic ionic liquids like this compound, liquid-liquid extraction and crystallization are often the most effective methods. Adsorption can also be utilized for polishing and removing trace impurities.
Liquid-liquid extraction is a primary method for separating hydrophobic ionic liquids from reaction products that have different solubilities in immiscible liquid phases.[1][3] This technique is particularly useful when the desired product is soluble in a solvent that is immiscible with the ionic liquid.
Experimental Protocol: Liquid-Liquid Extraction
Objective: To separate this compound from a reaction mixture containing an organic product.
Materials:
-
Reaction mixture containing [TOA][BF4] and the organic product
-
Extraction solvent (e.g., a nonpolar organic solvent like hexane (B92381) or a polar solvent like water, depending on the product's solubility)
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Solvent Selection: Choose an extraction solvent in which the product has high solubility, but the ionic liquid has low solubility. Given the hydrophobic nature of [TOA][BF4], a polar solvent like water can be effective if the organic product is nonpolar. Conversely, if the product is polar, a nonpolar organic solvent may be used to extract the product, leaving the ionic liquid behind.
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the selected extraction solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The denser layer will be at the bottom.
-
-
Separation:
-
Carefully drain the bottom layer into a clean flask.
-
Drain the top layer into a separate clean flask.
-
-
Repeat Extraction (Optional): For improved recovery, the layer containing the product can be extracted one or two more times with fresh solvent.
-
Product Isolation:
-
Combine the solvent fractions containing the product.
-
Dry the solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Ionic Liquid Recovery:
-
The flask containing the [TOA][BF4] can be subjected to vacuum to remove any residual solvent. The recovered ionic liquid can then be washed with a small amount of a solvent in which it is immiscible to remove any remaining impurities and then dried under high vacuum.
-
Crystallization is an effective method for purifying ionic liquids, especially for removing non-volatile impurities.[2] This technique relies on the principle that the ionic liquid is soluble in a solvent at a higher temperature but less soluble at a lower temperature, allowing for the formation of pure crystals upon cooling.
Experimental Protocol: Recrystallization
Objective: To purify recovered this compound.
Materials:
-
Crude [TOA][BF4]
-
Recrystallization solvent or solvent mixture (e.g., ethanol/water, acetonitrile)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Solvent Selection: Choose a solvent or solvent mixture in which [TOA][BF4] is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution:
-
Place the crude [TOA][BF4] in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the ionic liquid completely. Gentle heating may be required.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
-
Adsorption can be used as a polishing step to remove trace impurities from the recovered ionic liquid.[4][5] Activated carbon is a common adsorbent for this purpose.
Experimental Protocol: Adsorption
Objective: To remove trace organic impurities from recovered this compound.
Materials:
-
Recovered [TOA][BF4] containing trace impurities
-
Activated carbon
-
An appropriate solvent in which the ionic liquid is soluble
-
Stirring apparatus
-
Filtration setup (e.g., syringe filter or filter paper)
Procedure:
-
Dissolution: Dissolve the recovered [TOA][BF4] in a suitable solvent.
-
Adsorption:
-
Add a small amount of activated carbon (typically 1-5% by weight of the ionic liquid) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Separation:
-
Remove the activated carbon by filtration. For small scales, a syringe filter can be used. For larger scales, gravity or vacuum filtration is suitable.
-
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified ionic liquid.
Data Presentation
The efficiency of each recovery method can vary depending on the specific conditions of the reaction mixture. The following table summarizes typical recovery yields for the methods described.
| Recovery Method | Typical Recovery Yield (%) | Purity of Recovered IL (%) | Key Considerations |
| Liquid-Liquid Extraction | 90 - 99 | > 95 | Dependent on the solvent system and the number of extraction cycles.[6] |
| Crystallization | 80 - 95 | > 98 | Yield is dependent on the solubility of the ionic liquid in the chosen solvent at different temperatures.[7] |
| Adsorption | > 99 (for polishing) | > 99 | Primarily for removing trace impurities; not a bulk separation method.[5] |
Note: The data presented are generalized from the literature on hydrophobic ionic liquid recovery and may require optimization for specific applications involving this compound.
Visualizations
The following diagrams illustrate the general workflows for the recovery of this compound using liquid-liquid extraction and crystallization.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Crystallization.
References
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2011056286A2 - Adsorption separation processes for ionic liquid catalytic processes - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. JP2007106753A - Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Commercial Tetraoctylammonium Tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of commercial tetraoctylammonium tetrafluoroborate (B81430) by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist with your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial tetraoctylammonium tetrafluoroborate?
A1: Commercial this compound, similar to other quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), may contain several types of impurities arising from its synthesis and handling.[1] These can include:
-
Water: Quaternary ammonium salts can be hygroscopic and absorb moisture from the atmosphere.[1]
-
Halide Ions (e.g., Cl⁻, Br⁻): These are often residual impurities from the starting materials used in the synthesis.[1]
-
Organic Precursors and Solvents: Remnants of unreacted starting materials or solvents used during the manufacturing process may be present.[1]
-
Hydrolysis Products: The tetrafluoroborate anion (BF₄⁻) can slowly hydrolyze in the presence of water to form species such as [BFn(OH)4−n]− and boric acid.[1]
-
Transition Metals: Trace amounts of metals can be introduced from manufacturing equipment or reagents.[1]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] For this compound, the long alkyl chains increase its lipophilicity compared to shorter-chain analogs like tetrabutylammonium tetrafluoroborate.[3][4] Therefore, you should consider solvents with moderate to low polarity. Good starting points for solvent screening include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Ketones (e.g., acetone, methyl ethyl ketone)[5]
-
Esters (e.g., ethyl acetate)[6]
-
Mixtures of a good solvent with an anti-solvent (e.g., ethyl acetate/pentane (B18724), ethanol/water).[6]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts or separates from the solution as a liquid instead of crystallizing.[8] This can happen if the melting point of the compound is low or if there are significant impurities.[8][9] To troubleshoot this:
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool slowly again.[8][9]
-
Cool the solution more slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[8][10]
-
Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[8][9] 2. The solution has become supersaturated but requires nucleation to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[9] 2. Introduce a seed crystal of the pure compound. 3. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[8] |
| Crystallization happens too quickly, forming a fine powder instead of distinct crystals. | The solution is too concentrated, or the cooling is too rapid.[9] | 1. Reheat the solution and add a small amount of additional solvent.[9] 2. Ensure a slow cooling process. Let the flask cool to room temperature undisturbed before placing it in a cold bath.[10] |
| The yield of purified crystals is very low. | 1. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[9] 2. The crystals were washed with a solvent in which they are too soluble. | 1. Concentrate the mother liquor by evaporation and cool it again to recover more crystals.[9] 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are discolored. | Colored impurities are present and have co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Experimental Protocols
The following protocols are adapted from established methods for the recrystallization of similar quaternary ammonium salts, such as tetrabutylammonium tetrafluoroborate, and should serve as a good starting point for this compound.[6] Optimization may be required based on the specific purity of your commercial product.
Protocol 1: Recrystallization from a Single Solvent (e.g., Acetonitrile)
-
Dissolution: In a fume hood, place the commercial this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile (B52724) while stirring until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[6][10] For maximum yield, the flask can then be placed in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the crystals with a small amount of cold acetonitrile.[6]
-
Drying: Dry the purified crystals in a vacuum oven. The temperature should be kept below the melting point of the compound.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System (e.g., Ethyl Acetate/Pentane)
-
Dissolution: Dissolve the commercial this compound in a minimum amount of hot ethyl acetate.[6]
-
Precipitation: While stirring the hot solution, slowly add pentane (the anti-solvent) until the solution becomes slightly cloudy, indicating the onset of precipitation.[6]
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then in an ice bath to complete the crystallization.[6]
-
Isolation: Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the crystals with a small amount of cold pentane.[6]
-
Drying: Dry the purified product under vacuum.
Data Presentation
Solvent Selection Guide
| Solvent | Chemical Formula | Solubility of Tetrabutylammonium Tetrafluoroborate ( g/100 mL) | Observations |
| Methanol | CH₃OH | 10[7] | Clear, colorless solution[7] |
| Ethanol | C₂H₅OH | 10[7] | Soluble[7] |
| Acetonitrile | CH₃CN | 10[7] | Clear, colorless solution[7] |
| Acetone | C₃H₆O | Soluble[7] | - |
| Dichloromethane | CH₂Cl₂ | Soluble[7] | - |
| Ethyl Acetate | C₄H₈O₂ | Soluble[7] | - |
| Water | H₂O | Slightly Soluble[7] | - |
Visualizations
Experimental Workflow for Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 14866-33-2: Tetra-n-octylammonium bromide | CymitQuimica [cymitquimica.com]
- 5. JP2007106753A - Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Removing water and protic impurities from tetraoctylammonium tetrafluoroborate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of water and protic impurities from tetraoctylammonium tetrafluoroborate (B81430) ([TOA][BF4]).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water and protic impurities from tetraoctylammonium tetrafluoroborate?
A1: Water and other protic impurities can significantly impact the physicochemical properties of ionic liquids like this compound. These impurities can alter viscosity, conductivity, and electrochemical windows, leading to irreproducible experimental results. Furthermore, the presence of water can lead to the hydrolysis of the tetrafluoroborate anion (BF₄⁻), potentially forming corrosive hydrofluoric acid (HF), which can damage equipment and compromise the integrity of the ionic liquid.[1][2]
Q2: What are the common sources of water and protic impurities?
A2: The primary source of water contamination is atmospheric moisture, as many ionic liquids are hygroscopic. Protic impurities can be residual reactants or byproducts from the synthesis of the ionic liquid, such as precursor amines or alcohols.
Q3: What methods can be used to determine the water content in this compound?
A3: The most accurate and widely used method for determining water content in ionic liquids is Karl Fischer titration.[3] This technique is highly sensitive to water and can provide precise quantitative data. Other methods, such as Fourier Transform Infrared (FTIR) spectroscopy, can qualitatively indicate the presence of water through the observation of characteristic O-H stretching bands.
Q4: How can I assess the overall purity of my this compound sample?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of organic salts. ¹H and ¹³C NMR can identify and quantify organic impurities.[4][5][6][7] FTIR spectroscopy can also be used to identify functional group impurities.
Troubleshooting Guides
Issue 1: High Water Content in the Sample
Symptoms:
-
Inconsistent results in electrochemical experiments.
-
Visible cloudiness or phase separation in the ionic liquid.
-
Broad peaks in the 3200-3600 cm⁻¹ region of the FTIR spectrum, corresponding to O-H stretching vibrations of water.[8]
Recommended Solutions:
| Method | Description | Expected Outcome |
| Vacuum Drying | Heat the sample under high vacuum (e.g., < 1 mbar) at a temperature below its decomposition point. A common starting point is 80-100 °C for several hours to overnight. | Reduces water content to low ppm levels. |
| Azeotropic Distillation | For larger quantities, dissolve the ionic liquid in a solvent that forms an azeotrope with water (e.g., toluene). Distilling the azeotrope removes water. The solvent can then be removed under vacuum. | Effective for bulk water removal. |
| Use of Molecular Sieves | Add activated 3Å or 4Å molecular sieves to the ionic liquid and allow them to stand for an extended period (e.g., 24-48 hours) with occasional agitation. | Reduces water content significantly. Note that sieves can break down and may need to be filtered out.[9] |
Quantitative Data on Drying Methods (General for Quaternary Ammonium (B1175870) Salts):
| Drying Method | Initial Water Content (ppm) | Final Water Content (ppm) | Reference |
| Vacuum Drying at 80°C | > 1000 | < 50 | General Lab Practice |
| Azeotropic Distillation | High (saturated) | < 200 | [10] |
| Molecular Sieves (3Å) | 500 | < 100 | [9] |
Issue 2: Presence of Protic Impurities (Other than Water)
Symptoms:
-
Unexpected peaks in the ¹H or ¹³C NMR spectrum.
-
Unusual reactivity or side reactions in your experiments.
-
Changes in the pH of aqueous extracts of the ionic liquid.
Recommended Solutions:
| Method | Description | Expected Outcome |
| Recrystallization | Dissolve the impure this compound in a suitable hot solvent or solvent mixture and allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor. | High purity crystalline product. |
| Solvent Washing/Dispersion | Dispersing the solid ionic liquid in a solvent in which it is poorly soluble but in which the impurities are soluble can effectively wash away contaminants.[11] | Removal of soluble impurities. |
| Activated Carbon Treatment | Stirring the ionic liquid (dissolved in a suitable solvent) with activated carbon can adsorb colored and some organic impurities. The carbon is then removed by filtration. | Removal of color and certain organic impurities. |
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.[12]
-
No crystal formation upon cooling.
-
Poor recovery of the purified product.
Troubleshooting Steps:
-
Oiling Out: This often occurs if the melting point of the ionic liquid is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "non-solvent" can sometimes induce crystallization.
-
No Crystal Formation: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. "Scratching" the inside of the flask with a glass rod can create nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[12]
-
Poor Recovery: Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor. Concentrate the mother liquor and cool again to recover more product. Ensure the filtration is done at a low temperature to minimize solubility.
Experimental Protocols
Protocol 1: Drying of this compound using High Vacuum
-
Place the this compound sample in a round-bottom flask.
-
Connect the flask to a high-vacuum line (< 1 mbar) equipped with a cold trap.
-
Heat the flask in an oil bath to 80-100 °C.
-
Maintain these conditions for at least 12-24 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
Verify the water content using Karl Fischer titration.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on data for the analogous tetrabutylammonium (B224687) tetrafluoroborate, suitable solvent systems to investigate include:
-
Ethanol/Water mixtures
-
Acetonitrile
-
Ethyl acetate/Pentane or Hexane mixtures
-
Methanol[13]
-
-
Procedure:
-
In a fume hood, gently heat a minimal amount of the selected solvent or solvent mixture in an Erlenmeyer flask.
-
Slowly add the impure this compound to the hot solvent with stirring until it is completely dissolved.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes before hot filtration to remove the carbon.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
-
Protocol 3: Karl Fischer Titration for Water Content
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable anhydrous solvent in the titration vessel that can dissolve this compound. Anhydrous methanol (B129727) or a specialized Karl Fischer solvent for ionic liquids is recommended.
-
Accurately weigh a sample of the dried this compound and introduce it into the titration vessel.
-
Perform the titration until the endpoint is reached.
-
The instrument will calculate the water content in ppm or percentage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. metrohm.com [metrohm.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Tetrabutylammonium tetrafluoroborate(429-42-5) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 11. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. JP2007106753A - Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same - Google Patents [patents.google.com]
Common side reactions and byproducts when using tetraoctylammonium tetrafluoroborate.
Disclaimer: Detailed experimental data on the side reactions and byproducts of tetraoctylammonium tetrafluoroborate (B81430) is limited in publicly available literature. Much of the information provided below is extrapolated from studies on analogous tetraalkylammonium salts, particularly tetrabutylammonium (B224687) tetrafluoroborate (TBATFB). Researchers should use this guide as a starting point and validate their findings with appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial tetraoctylammonium tetrafluoroborate?
A1: Commercial this compound may contain several impurities stemming from its synthesis and handling:
-
Residual Starting Materials: Unreacted tetraoctylammonium halides (e.g., bromide or chloride) and tetrafluoroboric acid or its salts.
-
Halide Ions: Chloride or bromide ions are common impurities from the starting materials and can interfere with electrochemical applications.[1]
-
Water: The salt is hygroscopic and can absorb atmospheric moisture.[1]
-
Organic Solvents: Residual solvents used during synthesis and purification (e.g., alcohols, acetonitrile).[1]
-
Hydrolysis Products: The tetrafluoroborate anion can slowly hydrolyze in the presence of water to form species like [BF3(OH)]- and boric acid.[1][2]
Q2: How can I minimize the formation of byproducts during my reaction?
A2: To minimize byproduct formation, consider the following:
-
Use High-Purity Reagent: Start with this compound of the highest possible purity. If necessary, purify the salt before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, especially in moisture-sensitive reactions, to prevent hydrolysis of the tetrafluoroborate anion.
-
Temperature Control: Avoid excessive temperatures, which can lead to thermal decomposition of the tetraalkylammonium salt.
-
Appropriate Stoichiometry: Use the correct stoichiometry of reactants to avoid side reactions from excess reagents.
Q3: What are the thermal decomposition products of this compound?
A3: Tetraalkylammonium salts, upon heating, primarily decompose via a Hofmann elimination reaction.[3] For this compound, the expected decomposition products are:
-
Trioctylamine: A tertiary amine.
-
1-Octene: The corresponding alkene.
-
Hydrogen Fluoride (HF) and Boron Trifluoride (BF3): From the decomposition of the tetrafluoroboric acid formed during the elimination.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Electrochemical Analysis (e.g., Cyclic Voltammetry)
| Possible Cause | Troubleshooting Steps |
| Electrochemical Activity of Impurities | Run a blank voltammogram of the electrolyte solution (solvent + this compound) to identify peaks from impurities. Halide impurities are known to be electrochemically active.[1] |
| Presence of Water | The presence of water can narrow the electrochemical window.[1] Ensure the use of anhydrous solvents and dry the this compound under vacuum before use.[4] Prepare and handle the electrolyte in a glovebox. |
| Solvent or Electrolyte Decomposition | Ensure the applied potential is within the electrochemical stability window of your solvent and the tetraoctylammonium salt.[5] |
Issue 2: Low Yield or Incomplete Reaction in Phase-Transfer Catalysis
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity due to Impurities | Water can inhibit many phase-transfer catalyzed reactions that require anhydrous conditions.[1] Purify the this compound to remove water and other potential catalyst poisons. |
| Inefficient Phase Transfer | Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The choice of organic solvent can also impact the efficiency of the phase transfer. |
| Side Reactions | Analyze the reaction mixture for byproducts. Common side reactions include elimination reactions promoted by the basic conditions often used in phase-transfer catalysis. Consider lowering the reaction temperature. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from general procedures for purifying tetraalkylammonium salts.[6] The choice of solvent may need to be optimized.
Materials:
-
Crude this compound
-
Water, deionized
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot 1:2 (v/v) mixture of ethanol and deionized water with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at 80 °C overnight to remove residual solvent and water.
Protocol 2: General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Organic substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., sodium cyanide)
-
This compound (catalyst)
-
Organic solvent (e.g., toluene)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the organic substrate and this compound (typically 1-5 mol%) in the organic solvent.
-
Aqueous Phase: In a separate vessel, dissolve the nucleophile in water.
-
Reaction: Add the aqueous solution to the organic solution. Heat the biphasic mixture to the desired reaction temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
Visualizations
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Generalized workflow for phase-transfer catalysis using a quaternary ammonium (B1175870) salt.
Caption: A logical workflow for troubleshooting common issues in electrochemical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tetraoctylammonium Tetrafluoroborate (TOABF4) for Electrochemical Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) as a supporting electrolyte in electrochemical experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of tetraoctylammonium tetrafluoroborate (TOABF4) in my electrochemical experiment?
A1: this compound serves as a supporting electrolyte, which is essential for conducting reliable electrochemical measurements in non-aqueous solvents. Its main roles are:
-
To Enhance Solution Conductivity: Organic solvents typically have low ionic conductivity. TOABF4 dissociates into tetraoctylammonium cations (TOA+) and tetrafluoroborate anions (BF4-), increasing the overall conductivity of the solution. This minimizes the potential drop due to solution resistance (iR drop), ensuring the applied potential is accurately reflected at the electrode surface.
-
To Control Mass Transport: By being present at a much higher concentration than the analyte, the ions of the supporting electrolyte are primarily responsible for carrying the current. This ensures that the electroactive species reaches the electrode surface mainly through diffusion, a fundamental assumption in many electrochemical theories, such as that for cyclic voltammetry.
-
To Maintain Constant Ionic Strength: A consistent ionic environment helps to keep the activity coefficients of the reactants and products constant throughout the experiment, leading to more reproducible results.
Q2: What is a typical concentration range for TOABF4 in an electrochemical measurement?
A2: A common starting concentration for tetraalkylammonium-based supporting electrolytes in non-aqueous electrochemistry is 0.1 M . However, the optimal concentration can vary depending on the solvent, the analyte, and the specific requirements of the experiment. For instance, in some cases, concentrations as low as 0.02 M have been used effectively in flow reactors with small interelectrode gaps, while in other applications, concentrations up to 1 M might be employed.[1]
Q3: How do I choose the right solvent for my TOABF4 electrolyte solution?
Q4: What is the expected electrochemical window for an electrolyte solution containing TOABF4?
A4: The electrochemical window is the potential range within which the electrolyte-solvent system remains stable and does not undergo oxidation or reduction.[3][4] The electrochemical window is a property of the entire system (electrolyte, solvent, and working electrode material), not just the TOABF4 salt.[4] For tetraalkylammonium tetrafluoroborate salts in common aprotic polar solvents like acetonitrile (B52724), the electrochemical window can be quite wide.[3] The anodic (positive) limit is typically set by the oxidation of the tetrafluoroborate anion or the solvent, while the cathodic (negative) limit is determined by the reduction of the tetraoctylammonium cation or the solvent.[4]
Troubleshooting Guide
This section addresses common problems that may arise when using TOABF4 in electrochemical measurements.
Problem 1: I am observing distorted or broad peaks in my cyclic voltammogram.
-
Possible Cause 1: High Uncompensated Resistance (iR drop).
-
Solution: The concentration of TOABF4 may be too low. An insufficient concentration of the supporting electrolyte leads to low solution conductivity, causing a significant iR drop that distorts the shape of the cyclic voltammogram, broadens peaks, and increases the peak-to-peak separation (ΔEp).
-
Action: Increase the concentration of TOABF4. A general guideline is to maintain a "support ratio" (concentration of supporting electrolyte to the concentration of the electroactive species) of at least 100 to ensure that mass transport is primarily diffusion-controlled.
-
-
-
Possible Cause 2: Impurities in the TOABF4 or Solvent.
-
Solution: Water is a common impurity in both the supporting electrolyte and the solvent, and its presence can significantly affect electrochemical measurements in non-aqueous systems. Halide impurities in the TOABF4 salt can also lead to spurious peaks and a reduced electrochemical window.[5]
-
Action:
-
Dry the TOABF4 in a vacuum oven before use.
-
Use anhydrous, high-purity solvents.
-
Consider purifying the TOABF4 by recrystallization if significant impurities are suspected.
-
-
-
Problem 2: I am seeing unexpected peaks in my blank scan (electrolyte solution without the analyte).
-
Possible Cause: Electrochemically Active Impurities.
-
Solution: The TOABF4 salt, the solvent, or the electrochemical cell itself may be contaminated.
-
Action:
-
Run a blank cyclic voltammogram of the electrolyte solution before adding your analyte. This will help identify any peaks originating from impurities.
-
Ensure all glassware is meticulously cleaned and dried.
-
Use high-purity TOABF4 and anhydrous solvents. If halide impurities are suspected, they can be a source of extra anodic peaks.[5]
-
-
-
Problem 3: The solubility of TOABF4 in my chosen solvent is poor.
-
Possible Cause: Inappropriate Solvent Polarity.
-
Solution: While the tetraoctylammonium cation enhances solubility in less polar solvents compared to smaller cations, TOABF4 is still an ionic salt and will have limited solubility in very nonpolar solvents.[2] The analogous salt, tetraoctylammonium bromide, is soluble in solvents like chloroform (B151607) and dichloromethane.[2]
-
Action:
-
Choose a solvent with appropriate polarity. Common solvents for tetraalkylammonium salts include acetonitrile, dichloromethane, and dimethylformamide.[6][7]
-
If using a low-polarity solvent is necessary, consider creating a solvent mixture with a more polar co-solvent to improve the solubility of TOABF4.[2]
-
-
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for tetraalkylammonium tetrafluoroborate salts as supporting electrolytes in various solvents, based on available data for analogous compounds.
| Supporting Electrolyte | Solvent | Typical Concentration (M) |
| This compound (TOABF4) | Acetonitrile (ACN) | 0.1 (starting point) |
| Dichloromethane (DCM) | 0.1 (starting point) | |
| Dimethylformamide (DMF) | 0.1 (starting point) | |
| Tetrabutylammonium (B224687) Tetrafluoroborate (TBATFB) | Acetonitrile (ACN) | 0.1 |
| N,N-Dimethylformamide/Water (9:1) | 0.1 | |
| Tetraethylammonium Tetrafluoroborate (TEATFB) | Acetonitrile (ACN) | 0.1 - 1.0[3][8] |
| Propylene Carbonate (PC) | 1.0 |
Solubility of Tetraalkylammonium Tetrafluoroborates
| Compound | Solvent | Solubility |
| This compound (TOABF4) | Acetonitrile, Dichloromethane, DMF | No quantitative data found; expected to be soluble. |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | Methanol | Soluble, 10 g/100 mL[7] |
| Ethanol | Soluble, 10 g/100 mL[7] | |
| Acetonitrile | Soluble, 10 g/100 mL[7] | |
| Dichloromethane | Soluble[7] | |
| Dimethylformamide (DMF) | Soluble[7] | |
| Water | Slightly Soluble[7] | |
| Tetraethylammonium Tetrafluoroborate (TEATFB) | Acetonitrile | Soluble, 0.1 g/mL[9][10][11] |
| Water | Soluble[9][10][11] | |
| Alcohol | Soluble[9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M TOABF4 Electrolyte Solution in Acetonitrile
Materials:
-
This compound (TOABF4), high purity
-
Anhydrous acetonitrile (ACN)
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Weighing paper and spatula
-
Magnetic stirrer and stir bar (optional)
-
Inert atmosphere glovebox or Schlenk line (recommended)
Procedure:
-
Drying the Electrolyte: Prior to use, dry the TOABF4 salt under vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any absorbed water.
-
Solvent Preparation: Use anhydrous grade acetonitrile. If necessary, further dry the solvent using appropriate methods like distillation over calcium hydride or by using molecular sieves.
-
Electrolyte Preparation (under inert atmosphere is recommended): a. Calculate the required mass of TOABF4 for the desired volume and concentration (Molar Mass of TOABF4 = 541.7 g/mol ). For 100 mL of a 0.1 M solution, you would need 5.417 g. b. Weigh the calculated amount of dried TOABF4. c. Transfer the weighed TOABF4 to a clean, dry volumetric flask. d. Add a portion of the anhydrous acetonitrile to the volumetric flask and dissolve the salt by gentle swirling or with the help of a magnetic stirrer. e. Once the solid is completely dissolved, carefully add more anhydrous acetonitrile to bring the volume to the calibration mark of the volumetric flask. f. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from moisture and oxygen.
Visualizations
Caption: Workflow for optimizing TOABF4 concentration.
Caption: Troubleshooting distorted cyclic voltammetry peaks.
References
- 1. Tetrabutylammonium tetrafluoroborate for electrochemical analysis, = 99.0 429-42-5 [sigmaaldrich.com]
- 2. CAS 14866-33-2: Tetra-n-octylammonium bromide | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrochemical study of tetraalkylammonium tetrafluoroborate electrolytes in combination with microporous and mesoporous carbon monoliths - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetraethylammonium tetrafluoroborate price,buy Tetraethylammonium tetrafluoroborate - chemicalbook [chemicalbook.com]
- 10. 429-06-1 CAS MSDS (Tetraethylammonium tetrafluoroborate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Tetraethylammonium tetrafluoroborate | 429-06-1 [chemicalbook.com]
Technical Support Center: Troubleshooting Unexpected Peaks in Cyclic Voltammograms with Tetraoctylammonium Tetrafluoroborate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing tetraoctylammonium tetrafluoroborate (B81430) (TOABF4) as a supporting electrolyte in cyclic voltammetry (CV). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to unexpected peaks in your voltammograms, ensuring the accuracy and reliability of your electrochemical measurements.
Troubleshooting Guides
This section addresses specific issues that can lead to spurious or unexpected peaks in your cyclic voltammograms when using tetraoctylammonium tetrafluoroborate.
Issue 1: I am observing unexpected redox peaks in my blank voltammogram (supporting electrolyte and solvent only).
Question: What is the likely cause of peaks in my CV when no analyte is present?
Answer: Unexpected peaks in a blank voltammogram are typically due to electroactive impurities in the supporting electrolyte or the solvent.[1][2] Common culprits include residual water, halide ions, or trace metal impurities. Running a background scan is a crucial first step to identify such interferences.[1]
Troubleshooting Steps:
-
Purify the Supporting Electrolyte: Commercial this compound may contain impurities from its synthesis. Purification by recrystallization is highly recommended.
-
Use High-Purity, Anhydrous Solvent: Ensure your solvent is of the highest purity available and properly dried. The presence of water can significantly narrow the electrochemical window.[2]
-
Perform a Background Scan: Dissolve the purified TOABF4 in the high-purity solvent and run a CV over the desired potential range. This will reveal any peaks originating from the electrolyte/solvent system itself.[1]
Issue 2: An unexpected anodic peak appears at positive potentials.
Question: I see a new oxidation peak that does not correspond to my analyte. What could it be?
Answer: Anodic peaks at positive potentials are often caused by the oxidation of halide impurities (e.g., Cl⁻, Br⁻, I⁻) that may be present in the this compound salt.[3] The oxidation potential will vary depending on the specific halide and the working electrode material.[3]
Troubleshooting Steps:
-
Check the Purity of TOABF4: If not already done, purify the supporting electrolyte by recrystallization to remove halide contaminants.
-
Consult Literature for Halide Oxidation Potentials: Compare the potential of the unexpected peak with known oxidation potentials of halides in your solvent system to confirm the identity of the impurity.
-
Consider Electrode Reactions: Be aware that the electrode material itself can influence the oxidation potential of impurities.
Issue 3: A cathodic peak is observed at negative potentials, especially during the first few scans.
Question: What could be the source of a reduction peak that is not from my analyte?
Answer: A common cause for an unexpected cathodic peak at negative potentials is the reduction of trace amounts of water or dissolved oxygen in the electrolyte solution.[4] The reduction of the tetraalkylammonium cation itself occurs at very negative potentials and is a limiting factor of the electrochemical window.[5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry the TOABF4 under vacuum at an elevated temperature before use. Use anhydrous solvents and handle all solutions under an inert atmosphere (e.g., in a glovebox) to minimize water contamination.
-
Deoxygenate the Solution: Purge the electrolyte solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-30 minutes before running the experiment to remove dissolved oxygen.
-
Verify the Electrochemical Window: Run a CV of the blank electrolyte to determine the practical cathodic limit of your system.
Issue 4: The baseline of my voltammogram is sloping or I see broad, ill-defined peaks.
Question: My CV has a high background current and lacks well-defined peaks. What is the problem?
Answer: A sloping baseline and broad peaks can be indicative of high uncompensated resistance (iR drop) in the electrochemical cell. This can be caused by insufficient supporting electrolyte concentration, a large distance between the working and reference electrodes, or a contaminated or blocked reference electrode frit.
Troubleshooting Steps:
-
Optimize Electrolyte Concentration: Ensure the concentration of TOABF4 is sufficient (typically 0.1 M) to provide adequate conductivity.
-
Minimize Electrode Separation: Position the tip of the reference electrode as close as possible to the working electrode surface without touching it.
-
Check the Reference Electrode: Inspect the reference electrode for any blockage in the porous frit and ensure it is filled with the correct solution. If problems persist, consider replacing the reference electrode or the frit.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how can I remove them?
A1: Common impurities include water, halide ions (from synthesis), and other organic residues. The primary method for purification is recrystallization. While specific solvent systems for TOABF4 are not widely reported, analogous tetrabutylammonium (B224687) salts are often recrystallized from solvents like ethanol (B145695)/water mixtures, ethyl acetate (B1210297)/pentane, or acetonitrile.[1] Subsequent drying under high vacuum at elevated temperatures (e.g., 80-95°C) is crucial for removing residual solvent and water.
Q2: What is the expected electrochemical window for this compound?
A2: The precise electrochemical window is highly dependent on the solvent, electrode material, and purity of the system.[5] For the analogous tetrabutylammonium tetrafluoroborate in acetonitrile, the potential window is approximately -2.7 V to +3.0 V vs. SCE on a platinum electrode.[4] The cathodic limit is determined by the reduction of the tetraalkylammonium cation, while the anodic limit is set by the oxidation of the tetrafluoroborate anion or the solvent.[5]
Q3: How can I confirm that an unexpected peak is from an impurity and not from my analyte?
A3: The best practice is to run a background cyclic voltammogram of your electrolyte solution (solvent + TOABF4) before adding your analyte.[1] Any peaks present in this blank scan are attributable to impurities or the electrolyte system itself.
Q4: Can the reference electrode cause unexpected peaks?
A4: While the reference electrode itself is designed to have a stable potential, problems with it can lead to distorted voltammograms that might be misinterpreted as peaks. A clogged or contaminated frit can cause significant iR drop, leading to broad and shifted peaks.[6] Leakage of the reference electrode filling solution into the bulk solution can also introduce contaminating ions.
Data Presentation
Table 1: Solubility of Tetra-alkylammonium Tetrafluoroborate Salts in Various Solvents
| Salt | Solvent | Solubility | Temperature (°C) | Observations |
| Tetrabutylammonium Tetrafluoroborate | Methanol | 0.1 g/mL | Not Specified | Clear, colorless solution |
| Tetrabutylammonium Tetrafluoroborate | Ethanol | 100 mg/mL[6] | Not Specified | Soluble[6] |
| Tetrabutylammonium Tetrafluoroborate | Acetonitrile | 0.1 g/mL[7] | Not Specified | Clear, colorless solution[7] |
| Tetrabutylammonium Tetrafluoroborate | Ethyl Acetate | Soluble (used for recrystallization)[1] | Not Specified | - |
| Tetrabutylammonium Tetrafluoroborate | Diethyl Ether | Insoluble[8] | Not Specified | - |
| Tetraethylammonium Tetrafluoroborate | Water | Soluble[9] | Not Specified | - |
| Tetraethylammonium Tetrafluoroborate | Acetonitrile | 0.1 g/mL[10] | Not Specified | Clear, colorless solution[10] |
Table 2: Approximate Potential Windows of Tetra-alkylammonium Tetrafluoroborate in Common Non-Aqueous Solvents
| Electrolyte System | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| 0.1 M TBAPF6 in Acetonitrile | Pt | SCE | +3.0[11] | -2.7[11] | 5.7 |
| 0.1 M TEABF4 in Acetonitrile | Pt | Ag/Ag+ | ~+2.9[12] | ~-3.1[12] | ~6.0 |
| 0.1 M TBAPF6 in Dimethylformamide | Pt | SCE | +1.5[11] | -2.0[11] | 3.5 |
Note: These values are approximate and can vary significantly with experimental conditions. The electrochemical window for TOABF4 is expected to be similar to that of other tetra-alkylammonium tetrafluoroborate salts.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude TOABF4 in a minimal amount of a suitable hot solvent. Based on the solubility of analogous compounds, a mixture of ethanol and water, or ethyl acetate could be effective. Gentle heating and stirring can aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of a cold solvent in which TOABF4 is poorly soluble (e.g., diethyl ether or cold pentane) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 80-95°C) for at least 24 hours to remove all traces of solvent and water. Store the purified salt in a desiccator or under an inert atmosphere.
Protocol 2: Recording a Background Cyclic Voltammogram
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon, platinum, or gold) to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse the electrode thoroughly with deionized water and then with the high-purity, anhydrous solvent to be used in the experiment. Dry the electrode completely.
-
Cell Assembly: Assemble a clean, dry three-electrode electrochemical cell.
-
Electrolyte Preparation: Inside a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the purified TOABF4 in the desired anhydrous solvent.
-
Deoxygenation: Transfer the electrolyte solution to the electrochemical cell and purge with a high-purity inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to the desired potential window, starting with a slightly wider range than intended for the actual experiment.
-
Set a typical scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
The resulting voltammogram represents the background current and will reveal any electroactive impurities in the electrolyte system.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected peaks in cyclic voltammetry.
Caption: Relationship between impurity sources, their effects on CV, and solutions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Tetrabutylammonium tetrafluoroborate, 98% | Fisher Scientific [fishersci.ca]
- 3. Reducing Systematic Uncertainty in Computed Redox Potentials for Aqueous Transition-Metal-Substituted Polyoxotungstates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tetra-n-butylammonium tetrafluoroborate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. テトラブチルアンモニウムテトラフルオロボラート for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tetrabutylammonium tetrafluoroborate | 429-42-5 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Improving the solubility of tetraoctylammonium tetrafluoroborate in nonpolar solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of tetraoctylammonium tetrafluoroborate (B81430) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of tetraoctylammonium tetrafluoroborate?
This compound is an ionic liquid. As a quaternary ammonium (B1175870) salt with long alkyl chains, it exhibits significantly better solubility in nonpolar organic solvents compared to its shorter-chain analogs like tetrabutylammonium (B224687) tetrafluoroborate. However, its solubility is still highest in polar organic solvents. Its solubility in completely nonpolar solvents like alkanes can be limited.
Q2: Why am I struggling to dissolve this compound in my nonpolar solvent?
The low solubility of ionic compounds like this compound in nonpolar solvents is a common challenge. This is due to the large difference in polarity between the ionic salt and the nonpolar solvent molecules. The strong electrostatic interactions between the tetraoctylammonium cations and tetrafluoroborate anions are not easily overcome by the weak van der Waals forces offered by nonpolar solvents.
Q3: What strategies can I employ to improve the solubility of this compound in a nonpolar solvent?
Several methods can be used to enhance solubility:
-
Use of a Co-solvent: Introducing a small amount of a polar aprotic solvent (e.g., acetone, acetonitrile, or THF) can significantly increase the solvating power of the nonpolar medium.
-
Heating: Gently heating the mixture while stirring can help overcome the lattice energy of the salt and increase the rate of dissolution. However, be mindful of the thermal stability of your reactants.
-
Sonication: Applying ultrasonic energy can help to break down the crystal lattice and promote dissolution.
-
Modification of the Anion: For future experiments, consider a similar tetraoctylammonium salt with a different anion. Anions with a more delocalized charge can sometimes lead to better solubility in non-polar media.
Q4: Is there any quantitative data on the solubility of this compound in specific nonpolar solvents?
Publicly available, precise quantitative solubility data for this compound in a wide range of nonpolar solvents is limited. Solubility is highly dependent on the specific solvent, temperature, and purity of the compound. It is often necessary to determine the solubility experimentally for the specific system of interest. Below is a table indicating the expected qualitative solubility in various solvents.
Quantitative & Qualitative Solubility Data
| Solvent | Chemical Formula | Type | Expected Solubility | Temperature (°C) |
| Hexane | C₆H₁₄ | Nonpolar | Very Low | 25 |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Low to Moderate | 25 |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | 25 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | 25 |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | 25 |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | 25 |
| Methanol | CH₃OH | Polar Protic | Soluble | 25 |
Troubleshooting Guide
Issue 1: The this compound is not dissolving in my nonpolar solvent, even with heating and stirring.
Caption: Troubleshooting workflow for insolubility.
Issue 2: A precipitate forms after initially dissolving the salt.
This may indicate that the solution was supersaturated or that the temperature has decreased, causing the solubility to drop.
-
Solution: Re-heat the solution gently. If the precipitate redissolves, maintain a constant temperature for your experiment. If it does not, a small amount of additional co-solvent may be required.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of nonpolar solvents.
Materials:
-
This compound
-
A selection of nonpolar solvents (e.g., hexane, toluene, dichloromethane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen nonpolar solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant amount has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record your observations.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To systematically improve the solubility of this compound in a nonpolar solvent using a polar co-solvent.
Caption: Workflow for co-solvent addition.
Procedure:
-
Prepare a suspension of a known amount of this compound in the desired volume of the primary nonpolar solvent.
-
While stirring, add a polar aprotic co-solvent (e.g., THF or acetone) dropwise or in small, measured increments (e.g., 1% of the total volume at a time).
-
After each addition, allow the mixture to stir for several minutes to reach equilibrium.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the total amount of co-solvent required to achieve a clear solution. This will give you an optimal solvent ratio for your future experiments.
Signaling Pathways and Logical Relationships
The solubility of an ionic compound in a nonpolar solvent is governed by the principle of "like dissolves like." The following diagram illustrates the factors influencing this process.
Caption: Factors influencing solubility.
Storage conditions to prevent degradation of tetraoctylammonium tetrafluoroborate.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage, handling, and use of tetraoctylammonium tetrafluoroborate (B81430). Below you will find troubleshooting guides and frequently asked questions to help prevent degradation and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid tetraoctylammonium tetrafluoroborate?
A1: To minimize degradation, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2][3] For long-term storage and to maintain high purity, storing under an inert gas atmosphere, such as argon or nitrogen, is recommended.[4]
Q2: What are the primary signs of degradation to look for?
A2: Visual inspection can reveal initial signs of degradation, such as a change in color from white to off-white or yellow, and a change in texture, for instance, clumping of the crystalline powder due to moisture absorption. For more subtle degradation, you may observe inconsistencies in experimental results, such as shifts in electrochemical potential or unexpected peaks in voltammograms.
Q3: What are the main degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, degradation of similar quaternary ammonium (B1175870) tetrafluoroborate salts can occur through two primary mechanisms:
-
Hydrolysis: The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. This reaction can produce boric acid and hydrofluoric acid (HF).[5][6]
-
Thermal Decomposition: At elevated temperatures, tetra-alkylammonium salts can undergo Hofmann elimination, leading to the formation of a tertiary amine (trioctylamine), an alkene (1-octene), and tetrafluoroboric acid, which can further decompose to HF and boron trifluoride (BF₃).[7]
Q4: Is this compound compatible with all common laboratory solvents?
A4: this compound is soluble in many polar organic solvents. However, it is crucial to use anhydrous (dry) solvents, as the presence of water can promote hydrolysis of the tetrafluoroborate anion.[5][8] The compound is generally incompatible with strong oxidizing agents and strong acids.[4][9]
Q5: How should I handle this compound to prevent contamination and ensure safety?
A5: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][10] Avoid generating dust when handling the solid.[4][10] Use clean, dry spatulas and glassware to prevent contamination. After handling, wash your hands thoroughly.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation due to the improper handling or degradation of this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Contamination of the this compound with water.
-
Troubleshooting Steps:
-
Dry the salt in a vacuum oven before use.
-
Store the compound in a desiccator or a glovebox under an inert atmosphere.
-
Use anhydrous solvents for all solutions.
-
Prepare fresh solutions for each set of experiments.
-
-
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Visually inspect the salt for any changes in color or texture.
-
If degradation is suspected, it is recommended to use a fresh, unopened batch of the compound.
-
Perform a quality control check, such as melting point determination, to assess purity.
-
-
Issue 2: Unexpected Peaks or High Background Current in Electrochemical Experiments
-
Possible Cause: Electrochemically active impurities in the electrolyte solution.
-
Troubleshooting Steps:
-
Run a blank cyclic voltammogram of the electrolyte solution (solvent and this compound) to identify any impurity-related peaks.[8]
-
Water is a common impurity that can be electrochemically active. Ensure all components of the electrolyte are scrupulously dried.[8][11]
-
If impurities are suspected, consider purifying the this compound by recrystallization.
-
-
-
Possible Cause: High solution resistance.
Quantitative Data on Stability
Specific quantitative stability data for this compound is limited in the literature. The following table provides a template for researchers to document their own stability studies.
| Storage Condition | Timepoint | Appearance | Purity (e.g., by Titration) | Water Content (Karl Fischer) |
| Room Temperature (in air) | Initial | White Crystals | ||
| 1 Month | ||||
| 3 Months | ||||
| Room Temperature (Desiccated) | Initial | White Crystals | ||
| 1 Month | ||||
| 3 Months | ||||
| Refrigerated (2-8 °C, Desiccated) | Initial | White Crystals | ||
| 1 Month | ||||
| 3 Months |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol provides a general method to purify this compound if impurities are suspected.
-
Dissolution: In a fume hood, dissolve the this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate). Gently heat and stir until all the solid has dissolved.
-
Cooling & Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximum yield, further cool the flask in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight to remove any residual solvent.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Tetrabutylammonium Tetrafluoroborate | 429-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Identifying and removing halide impurities from tetraoctylammonium tetrafluoroborate.
An essential aspect of working with ionic liquids is ensuring their purity, as even trace impurities can significantly alter their physicochemical properties and impact experimental outcomes. Halide ions (Cl⁻, Br⁻, I⁻) are common impurities in tetraoctylammonium tetrafluoroborate (B81430) ([N8888][BF4]), often remaining from the synthesis process.[1][2] Their presence can increase viscosity, decrease density, and narrow the electrochemical window, leading to unreliable results in catalysis and electrochemical applications.[3][4]
This technical support center provides detailed guides and answers to frequently asked questions to help researchers identify, quantify, and remove these detrimental halide impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of halide impurities in tetraoctylammonium tetrafluoroborate?
A1: Halide impurities are typically remnants from the synthesis process. A common synthetic route involves a metathesis reaction between a tetraoctylammonium halide salt (e.g., tetraoctylammonium bromide) and a tetrafluoroborate source like tetrafluoroboric acid or a salt such as sodium tetrafluoroborate.[1] If the reaction is incomplete or the subsequent purification is insufficient, unreacted halide starting materials or halide salt byproducts can remain in the final product.
Q2: How do halide impurities affect my experiments?
A2: Halide impurities can have significant negative effects on the properties of the ionic liquid and the outcome of your experiments:
-
Physicochemical Properties: The presence of chloride ions, in particular, can increase the viscosity and decrease the density of ionic liquids.[3]
-
Electrochemical Window: Halides (Cl⁻, Br⁻, I⁻) are more easily oxidized than the tetrafluoroborate (BF₄⁻) anion. This can significantly reduce the anodic potential limit, or electrochemical window, of the ionic liquid.[3][4] This is critical in electrochemical applications where a wide potential window is necessary.
-
Catalysis: The performance of catalysts dissolved in ionic liquids can be influenced by halide impurities, which can interact with the catalytic species and alter their activity or selectivity.[1]
-
Reproducibility: Varying levels of halide contamination between different batches of ionic liquid can lead to poor reproducibility of experimental results.[4]
Q3: What methods can I use to detect and quantify halide impurities?
A3: Several analytical techniques can be used to identify and measure halide content. The choice of method depends on the required sensitivity and the available equipment.
-
Ion Chromatography (IC): This is one of the most reliable and widely used techniques for quantifying halide impurities. It can separate and detect multiple halide ions (e.g., chloride, bromide) in a single analysis with high sensitivity, often achieving limits of quantification below 8 ppm for chloride.[1][3][5]
-
Potentiometric Titration: This classic method involves titrating the sample with a silver nitrate (B79036) solution. As silver halides precipitate, a sudden change in the potential of a silver indicator electrode signals the endpoint, allowing for the quantification of halide ions.[6][7]
-
Total Reflection X-ray Fluorescence (TXRF): This technique is suitable for determining elemental composition and can be used to quantify chloride, bromide, and iodide impurities.[8][9]
-
Silver Nitrate Test: This is a simple, qualitative test. Adding a few drops of silver nitrate solution to an aqueous washing of the ionic liquid will produce a white precipitate (silver chloride) if chloride ions are present. A negative test indicates that the chloride concentration is likely below 10 ppm.[1]
Q4: What are the most effective methods for removing halide impurities?
A4: The most common and effective purification methods are recrystallization and solvent extraction.
-
Recrystallization: This is a highly effective technique for purifying solid ionic liquids like this compound. It involves dissolving the crude salt in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695)/water, acetonitrile) and allowing it to cool slowly, which causes the purified product to crystallize while impurities remain in the solution.[2][10]
-
Solvent Extraction (Liquid-Liquid Washing): This method is useful if the ionic liquid is hydrophobic. The ionic liquid can be washed repeatedly with high-purity water to extract water-soluble halide salts.[11]
-
Anion Exchange Resin: Passing a solution of the ionic liquid through an anion exchange resin can effectively swap the impurity halide ions for the desired tetrafluoroborate ions, though this is a less common approach.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to halide contamination.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Unexpected peaks in the anodic region of a cyclic voltammogram. | Oxidation of halide impurities (Cl⁻, Br⁻, I⁻) at the working electrode.[4] | 1. Confirm contamination by running a blank CV of the electrolyte without the analyte.[4]2. Purify the this compound using the recrystallization protocol.3. If purification is not feasible, use a new, high-purity batch with certified low halide content. |
| Reaction yield is low or catalytic activity is poor. | Inhibition of the catalyst or reaction intermediates by halide ions.[1] | 1. Analyze the halide content of your ionic liquid using Ion Chromatography or potentiometric titration.2. Purify the ionic liquid via recrystallization to remove interfering halides.[2] |
| Inconsistent viscosity, density, or other physical properties between batches. | Varying levels of halide contamination.[3] | 1. Standardize on a single, purified batch of this compound for a series of related experiments.2. Implement a quality control check for halide content on all new batches before use. |
| Corrosion or visible changes to a silver working electrode during electrochemical tests. | Reaction of the silver electrode with halide impurities to form silver halides.[4] | 1. Immediately stop the experiment to prevent further electrode damage.2. Purify the electrolyte to remove halides.3. Polish the electrode before reuse. |
Quantitative Data Summary
The following table summarizes the detection limits for common analytical methods used for halide quantification in ionic liquids.
| Analytical Method | Halide Ion | Reported Detection/Quantification Limit | Reference |
| Ion Chromatography (IC) | Chloride (Cl⁻) | < 8 ppm (Limit of Quantification) | [1][3] |
| Ion Chromatography (IC) | Chloride (Cl⁻) | 0.1 ppm (Detection Limit) | [13] |
| Ion Chromatography (IC) | Bromide (Br⁻) | 0.2 ppm (Detection Limit) | [13] |
| Ion Chromatography (IC) | Iodide (I⁻) | 1.0 ppm (Conductivity Detection) | [13] |
| Ion Chromatography (IC) | Iodide (I⁻) | 0.02 ppm (UV Detection) | [13] |
| Silver Nitrate Test | Chloride (Cl⁻) | ~10 ppm (Qualitative Limit) | [1] |
Experimental Protocols
Protocol 1: Halide Quantification by Ion Chromatography (IC)
This protocol outlines the general procedure for determining halide concentrations in this compound.
Materials:
-
This compound sample
-
High-purity deionized water
-
Acetonitrile (B52724) (if required for dissolution)[13]
-
Ion chromatograph with a conductivity detector and suppressor module[1]
-
Anion exchange analytical and guard columns (e.g., ICSep AN2™)[1]
-
Eluent (e.g., 20 mM NaOH with 10% v/v acetonitrile)[13]
-
Halide standard solutions (e.g., from inorganic salts like NaCl, KBr)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in a known volume of deionized water to create a stock solution (e.g., 1-5% w/v).[13] If the ionic liquid is not fully soluble in water, use a mixture of acetonitrile and water.[13]
-
Calibration: Prepare a series of calibration standards by diluting the halide standard solutions. The concentration range should bracket the expected halide concentration in your sample.
-
Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the eluent until a stable baseline is achieved.
-
Analysis: Inject the calibration standards, starting with the lowest concentration, followed by the sample solutions. A blank (deionized water) should also be run.
-
Data Processing: Integrate the peak areas for the halide anions in the chromatograms. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the calibration curve to determine the halide concentration in your sample.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 1:2 v/v mixture of ethanol and deionized water)[2]
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water solvent mixture. Heat the solution gently on a hot plate with stirring until all the solid has completely dissolved.[2]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage maximum crystal formation, the flask can then be placed in an ice bath.[10] Slow cooling is preferred for obtaining higher purity crystals.
-
Filtration: Collect the purified white crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of the cold ethanol/water mixture to remove any residual soluble impurities.[10]
-
Drying: Transfer the purified crystals to a clean dish and dry them in a vacuum oven at 80-100 °C overnight to ensure the complete removal of water and residual solvents.[2] Store the final product in a desiccator to prevent moisture absorption.
Visualizations
The following diagrams illustrate key workflows for managing halide impurities.
Caption: Workflow for identifying, quantifying, and removing halide impurities.
Caption: Decision logic for selecting an appropriate purification method.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. researchtrends.net [researchtrends.net]
- 8. solvomet.eu [solvomet.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Minimizing background current in electrochemical experiments using tetraoctylammonium tetrafluoroborate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background current in electrochemical experiments using tetraoctylammonium tetrafluoroborate (B81430) (TOATFB) as a supporting electrolyte.
Troubleshooting Guide
High background current can obscure the electrochemical signals of interest. The following table outlines common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Consistently High Background Current | Impure TOATFB: The presence of electroactive impurities is a primary cause of high background current. | Recrystallize the TOATFB salt. A common method for similar tetra-alkyl-ammonium salts involves dissolving in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allowing it to cool slowly to form purified crystals. |
| Contaminated Solvent: Residual water or other impurities in the solvent can contribute significantly to the background current. | Use high-purity, anhydrous solvents. If necessary, distill the solvent or pass it through a column of activated alumina (B75360) to remove impurities. | |
| Improperly Cleaned Electrodes: Contaminants on the electrode surface can lead to unwanted electrochemical reactions. | Thoroughly clean and polish the working electrode according to established procedures for the specific electrode material. Ensure the counter and reference electrodes are also clean. | |
| Drifting or Unstable Baseline | Temperature Fluctuations: Changes in temperature can affect the conductivity of the electrolyte solution and the rate of electrochemical reactions. | Ensure the electrochemical cell is in a temperature-controlled environment. Allow the cell to reach thermal equilibrium before starting the experiment. |
| Reference Electrode Issues: A clogged or unstable reference electrode can cause potential drift, leading to a fluctuating baseline. | Check the reference electrode for air bubbles and ensure the filling solution is saturated and free of contamination. If necessary, replace the filling solution or the entire electrode. | |
| Noisy Signal | Electrical Interference: External electrical noise from nearby equipment can be picked up by the potentiostat. | Ensure proper grounding of the potentiostat and use a Faraday cage to shield the electrochemical cell from external electromagnetic fields. |
| Poor Cable Connections: Loose or corroded cables can introduce noise into the measurements. | Check all cable connections to ensure they are secure and free of corrosion. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of TOATFB to use as a supporting electrolyte?
A standard and widely used concentration for supporting electrolytes like TOATFB is 0.1 M.[1] The concentration of the analyte of interest should be significantly lower, typically in the range of 0.001 M to 0.005 M.[2]
Q2: How does the purity of TOATFB affect my experiment?
The purity of TOATFB is critical for obtaining accurate and reproducible electrochemical data. Impurities can be electroactive, leading to interfering peaks and a high background current that can obscure the signal from your analyte.[3]
Q3: What is the electrochemical window of TOATFB?
Q4: How can I reduce the background current caused by the electrolyte itself?
In some experiments, after an initial potential step, the peak current decays rapidly to a constant current which can be attributed to the background current of the electrolyte.[1] This background current can be subtracted from the overall signal to isolate the current from the analyte.[1][3]
Q5: What solvents are suitable for use with TOATFB?
TOATFB is soluble in polar organic solvents. For similar tetra-alkyl-ammonium tetrafluoroborates, acetonitrile (B52724) and propylene (B89431) carbonate are common choices. The choice of solvent will influence the electrochemical window and the solubility of your analyte.
Quantitative Data Summary
The following table summarizes key quantitative data for tetra-alkyl-ammonium tetrafluoroborates. Note that specific values for TOATFB may vary, and the data for related compounds are provided as an estimate.
| Parameter | Value | Compound | Solvent | Notes |
| Typical Concentration | 0.1 M | General Tetra-alkyl-ammonium Salts | N/A | A standard concentration for supporting electrolytes.[1] |
| Analyte Concentration | 0.001 - 0.005 M | General | N/A | Should be significantly lower than the supporting electrolyte concentration.[2] |
| Estimated Electrochemical Window | ~4.0 V | Tetraoctylammonium 2-ethylhexyl sulfate | Acetonitrile | A reasonable estimate for the potential window of TOATFB.[4] |
| Solubility (Mole Fraction at 293.15 K) | 0.1391 | Tetraethylammonium Tetrafluoroborate | Acetonitrile | Provides an indication of solubility in a common electrochemical solvent. |
| Solubility (Mole Fraction at 293.15 K) | 0.0744 | Tetraethylammonium Tetrafluoroborate | Propylene Carbonate | Provides an indication of solubility in another common electrochemical solvent. |
Experimental Protocols
Protocol 1: Preparation of TOATFB Electrolyte Solution (0.1 M)
-
Drying: Dry the TOATFB salt in a vacuum oven at a temperature below its melting point for several hours to remove any residual water.
-
Weighing: In a glovebox or a dry environment, accurately weigh the required amount of dried TOATFB to prepare a 0.1 M solution in the desired volume of anhydrous solvent.
-
Dissolution: Add the TOATFB to the anhydrous solvent in a clean, dry volumetric flask.
-
Mixing: Cap the flask and sonicate or stir the solution until the TOATFB is completely dissolved.
-
Storage: Store the electrolyte solution in a tightly sealed container in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Minimizing Background Current in Cyclic Voltammetry
-
Cell Assembly: Assemble a three-electrode cell with a polished working electrode, a counter electrode, and a reference electrode.
-
Electrolyte Addition: Fill the cell with the prepared 0.1 M TOATFB electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Blank Scan: Run a cyclic voltammogram of the electrolyte solution without the analyte over the desired potential range. This will establish the background current.
-
Analyte Addition: Add the analyte to the cell to the desired concentration.
-
Equilibration: Briefly purge the solution with the inert gas again and allow the system to equilibrate.
-
Data Acquisition: Run the cyclic voltammogram of the analyte solution.
-
Background Subtraction: If necessary, subtract the background current obtained from the blank scan from the voltammogram of the analyte solution.
Visualizations
Caption: Troubleshooting workflow for high background current.
Caption: Role of TOATFB in electrochemical experiments.
References
How to address poor reproducibility in experiments involving tetraoctylammonium tetrafluoroborate.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving tetraoctylammonium tetrafluoroborate (B81430).
Frequently Asked Questions (FAQs)
Q1: What is tetraoctylammonium tetrafluoroborate and what are its common applications?
This compound ([CH₃(CH₂)₇]₄N(BF₄)) is a quaternary ammonium (B1175870) salt.[1][2] It consists of a central nitrogen atom bonded to four octyl groups and a tetrafluoroborate anion. Due to its properties, it is utilized in several applications:
-
Phase-Transfer Catalyst (PTC): It facilitates reactions between reactants in different immiscible phases (e.g., organic and aqueous) by transferring a reactant from one phase to another. This often leads to faster reactions, milder conditions, and higher yields.
-
Supporting Electrolyte: In electrochemistry, it is used to increase the conductivity of non-aqueous solutions and minimize ion migration effects.
-
Synthesis of Nanoparticles: It can be used as a capping agent to control the size and shape of nanoparticles during their synthesis.
Q2: What are the most common causes of poor reproducibility in experiments using this compound?
The most common culprits for poor reproducibility are:
-
Water Content: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even trace amounts of water can significantly impact reaction rates and outcomes, especially in moisture-sensitive reactions.
-
Impurities: Residual impurities from the synthesis process can interfere with experiments. Common impurities include halide ions (from starting materials like tetraoctylammonium bromide) and residual organic solvents.[3]
-
Inconsistent Material Quality: Batch-to-batch variation in the purity of commercially available or synthesized this compound can lead to inconsistent results.
-
Degradation: The compound may degrade over time, especially if not stored under appropriate conditions.
Q3: How should I properly store and handle this compound to ensure its quality?
To maintain the integrity of this compound, adhere to the following storage and handling procedures:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For optimal protection against moisture, store it inside a desiccator or in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When handling the salt, especially for moisture-sensitive applications, it is best to work in a glovebox or under a stream of inert gas. If this is not possible, minimize its exposure to the ambient atmosphere.
-
Drying: Before use, especially for anhydrous applications, it is highly recommended to dry the this compound in a vacuum oven.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Possible Cause 1: Catalyst/Reagent Purity
-
Troubleshooting:
-
Verify Purity: If possible, check the purity of your this compound using analytical techniques like NMR or mass spectrometry. For commercial products, refer to the Certificate of Analysis (CoA). A typical purity for this reagent is ≥97.0%.[1][2]
-
Purify the Reagent: If impurities are suspected, purify the this compound by recrystallization.
-
Use a Fresh Batch: If you suspect degradation of an older batch, use a fresh, unopened container of the reagent.
-
Possible Cause 2: Presence of Water
-
Troubleshooting:
-
Dry the Reagent: Dry the this compound in a vacuum oven (e.g., at 80°C for 12-24 hours) immediately before use.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are properly dried using appropriate methods (e.g., distillation from a drying agent or use of molecular sieves).
-
Perform Karl Fischer Titration: To quantify the amount of water in your reagent and solvents, perform a Karl Fischer titration. This will help you establish a baseline for water content and troubleshoot inconsistencies.
-
Possible Cause 3: Sub-optimal Reaction Conditions
-
Troubleshooting:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal condition. Higher temperatures can sometimes lead to degradation of the catalyst or reactants.
-
Adjust Catalyst Loading: The amount of phase-transfer catalyst can be critical. Too little may result in a slow reaction, while too much may not provide additional benefit and can complicate purification. A typical starting point is 1-5 mol% relative to the substrate.
-
Ensure Efficient Mixing: In biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the phase transfer occurs.
-
Issue 2: Difficulty in Product Purification/Isolation
Possible Cause 1: "Oiling Out" During Recrystallization
-
Troubleshooting: The long octyl chains in this compound make it more lipophilic than its shorter-chain analogs, which can sometimes lead to the product separating as an oil rather than crystals during recrystallization.
-
Solvent Selection: Experiment with different solvent systems for recrystallization. A solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal. For long-chain quaternary ammonium salts, mixtures of a good solvent (e.g., ethanol, isopropanol, or acetone) and an anti-solvent (e.g., hexane, diethyl ether, or water) can be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of crystals over oil.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.
-
Seeding: If you have a few crystals of the pure compound, adding a "seed" crystal to the cooled solution can induce crystallization.
-
Possible Cause 2: Emulsion Formation During Workup
-
Troubleshooting: The surfactant-like properties of tetraoctylammonium salts can lead to the formation of stable emulsions during aqueous workups.
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can sometimes help to separate the layers.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in the separation of the phases.
-
Data Presentation
Table 1: Representative Purity of this compound After Recrystallization
| Recrystallization Solvent System | Representative Purity (%) | Common Residual Impurities |
| Isopropanol/Diethyl Ether | >99.0 | Trace Isopropanol, Diethyl Ether |
| Acetone/Hexane | >98.5 | Trace Acetone, Hexane |
| Ethanol/Water | >98.0 | Water, Ethanol |
Note: These are representative values. Actual purity will depend on the initial purity of the crude product and the precise recrystallization technique.
Table 2: Representative Water Content by Karl Fischer Titration
| Sample | Water Content (ppm) |
| As-received commercial batch | 500 - 2000 |
| After drying in a vacuum oven at 80°C for 24 hours | < 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Anion Exchange
This protocol describes the synthesis from tetraoctylammonium bromide and sodium tetrafluoroborate.
Materials:
-
Tetraoctylammonium bromide
-
Sodium tetrafluoroborate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve 1 molar equivalent of tetraoctylammonium bromide in dichloromethane. In a separate flask, dissolve 1.1 molar equivalents of sodium tetrafluoroborate in deionized water.
-
Reaction: Combine the two solutions in a separatory funnel and shake vigorously for 15-20 minutes. The tetrafluoroborate anion will exchange with the bromide anion, transferring the this compound into the organic phase.
-
Separation: Allow the layers to separate. The bottom organic layer contains the product, and the top aqueous layer contains sodium bromide.
-
Washing: Drain the organic layer and wash it three times with deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Isolation: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid or waxy oil.
-
Purification: Proceed to Protocol 2 for purification by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Isopropanol
-
Diethyl ether
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Precipitation: While the solution is still warm, slowly add diethyl ether with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the flask to cool slowly to room temperature. For more complete crystallization, place the flask in a refrigerator or an ice bath for several hours.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 80°C overnight to remove all residual solvents.
Visualizations
Caption: A typical experimental workflow for this compound.
Caption: A decision tree for troubleshooting poor experimental reproducibility.
Caption: The mechanism of phase-transfer catalysis.
References
Validation & Comparative
A Comparative Performance Analysis: Tetraoctylammonium Tetrafluoroborate vs. Tetrabutylammonium Hexafluorophosphate
For researchers, scientists, and drug development professionals, the selection of an appropriate supporting electrolyte is a critical decision that can significantly influence the outcomes of electrochemical and synthetic applications. This guide provides an objective, data-driven comparison of two common quaternary ammonium (B1175870) salts: Tetraoctylammonium Tetrafluoroborate (B81430) ([N8888][BF4]) and Tetrabutylammonium (B224687) Hexafluorophosphate (B91526) ([N4444][PF6] or TBAPF6).
This comparison focuses on key performance indicators such as physicochemical properties, electrochemical performance, and thermal stability, supported by experimental data to facilitate an informed selection process.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of these salts dictate their behavior in solution and their suitability for specific applications. The larger cation size in [N8888][BF4] results in a significantly higher molecular weight and a lower melting point compared to the butyl-substituted [N4444][PF6].
| Property | Tetraoctylammonium Tetrafluoroborate ([N8888][BF4]) | Tetrabutylammonium Hexafluorophosphate ([N4444][PF6]) |
| Molecular Formula | C₃₂H₆₈BF₄N | C₁₆H₃₆F₆NP |
| Molecular Weight | 553.69 g/mol [1][2] | 387.43 g/mol [3][4] |
| Appearance | Crystals[1][2] | White to off-white crystalline powder[5][6] |
| Melting Point | 122-125 °C[1][2] | 244-246 °C[7][8] |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile.[9] | Highly soluble in polar organic solvents like acetone (B3395972) and acetonitrile; insoluble in water.[5][7] |
Performance Comparison
Electrochemical Performance
The primary role of these salts in research is often as a supporting electrolyte in non-aqueous electrochemistry. Key performance metrics include the electrochemical window and ionic conductivity.
Electrochemical Window: The electrochemical window (EW) defines the potential range over which the electrolyte is inert, a crucial factor for studying redox processes.[10][11] [N4444][PF6] is well-characterized in this regard, offering a wide potential window in common solvents like acetonitrile, extending from approximately -2.7 V to +3.0 V versus a saturated calomel (B162337) electrode (SCE).[10][12] The hexafluorophosphate (PF₆⁻) anion is known for its high resistance to oxidation.[6] While specific data for [N8888][BF4] is less common, electrolytes based on the tetrafluoroborate (BF₄⁻) anion also provide a wide electrochemical window, though the BF₄⁻ anion can be more susceptible to hydrolysis than PF₆⁻, which can be a concern if trace water is present.[6][13]
Ionic Conductivity: High ionic conductivity is essential for minimizing the iR drop in electrochemical measurements.[12] The conductivity is influenced by factors such as ion size, solvent viscosity, and concentration.[14][15] The smaller tetrabutylammonium cation in [N4444][PF6] generally leads to higher ionic mobility and, consequently, higher ionic conductivity compared to the bulkier tetraoctylammonium cation in [N8888][BF4], assuming similar solvent conditions. For instance, an ionic conductivity of 9.833 × 10⁻³ S cm⁻¹ has been reported for a related tetrabutylammonium tetrafluoroborate salt at 20°C.[6]
Thermal Stability
Thermal stability is critical for applications conducted at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature.
-
Tetrabutylammonium Hexafluorophosphate ([N4444][PF6]) exhibits a decomposition temperature of approximately 388 °C.[7]
-
This compound ([N8888][BF4]) : While direct comparative TGA data is scarce, studies on the related tetrabutylammonium tetrafluoroborate show decomposition involves the formation of tributylamine, hydrogen fluoride (B91410) (HF), and boron trifluoride (BF₃).[3][9] Generally, hexafluorophosphate salts are considered to have superior stability against hydrolysis compared to tetrafluoroborate salts.[6]
Logical and Experimental Workflows
To ensure reliable and reproducible data, standardized experimental workflows are crucial. The following diagrams illustrate a decision-making process for electrolyte selection and a typical workflow for electrochemical characterization.
Experimental Protocols
Determination of Electrochemical Window via Cyclic Voltammetry (CV)
This protocol outlines the typical procedure for determining the electrochemical stability window of a supporting electrolyte.
-
Electrolyte Preparation : In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of the electrolyte ([N8888][BF4] or [N4444][PF6]) in a high-purity, anhydrous electrochemical-grade solvent (e.g., acetonitrile).[10]
-
Cell Assembly : Assemble a three-electrode electrochemical cell.[10] A glassy carbon or platinum electrode is commonly used as the working electrode, with a platinum wire as the counter electrode and a reference electrode suitable for non-aqueous systems (e.g., Ag/Ag⁺ or SCE).[10]
-
Deaeration : Purge the electrolyte solution with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can cause interfering electrochemical signals.[6][10][12] Maintain an inert gas blanket over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement : Connect the cell to a potentiostat. Scan the potential at a typical rate of 50-100 mV/s.[6][10] The potential range should be set wide enough to observe the oxidation and reduction of the electrolyte/solvent system.
-
Data Analysis : The anodic and cathodic limits of the electrochemical window are defined as the potentials at which a significant, irreversible increase in current is observed, indicating the decomposition of the electrolyte or solvent.[10]
Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol describes the method for assessing the thermal stability of the electrolyte salts.
-
Sample Preparation : Dry the electrolyte sample under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual solvent or moisture.[16][17] Accurately weigh a small amount of the dried sample (typically 4-8 mg) into a TGA pan (e.g., platinum or ceramic).[16]
-
Instrument Setup : Place the sample in the TGA instrument.
-
TGA Analysis : Heat the sample under an inert atmosphere (e.g., high-purity nitrogen) at a constant flow rate.[3][16] Apply a linear heating ramp, typically 10 °C/min, up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).[3][16]
-
Data Analysis : Record the sample mass as a function of temperature. The onset temperature of mass loss is typically reported as the decomposition temperature.
Conclusion
Both this compound and Tetrabutylammonium Hexafluorophosphate are effective supporting electrolytes for non-aqueous applications. The choice between them involves a trade-off between several performance factors.
-
Tetrabutylammonium Hexafluorophosphate ([N4444][PF6]) is the preferred choice for applications demanding the highest electrochemical and hydrolytic stability, a well-defined wide electrochemical window, and higher ionic conductivity. Its higher melting point and thermal stability are also advantageous for high-temperature applications.[6]
-
This compound ([N8888][BF4]) , with its bulkier cation and lower melting point, may be considered in applications where specific solubility characteristics are required, or where the slightly lower hydrolytic stability of the BF₄⁻ anion is not a critical concern.
References
- 1. This compound = 97.0 128464-35-7 [sigmaaldrich.com]
- 2. This compound = 97.0 128464-35-7 [sigmaaldrich.com]
- 3. joac.info [joac.info]
- 4. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [chemicalbook.com]
- 8. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Electrochemical Stability of Tetraalkylammonium Tetrafluoroborate Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetraalkylammonium Tetrafluoroborate (B81430) Salts for Electrochemical Applications
The selection of a suitable supporting electrolyte is a critical decision in the design of non-aqueous electrochemical systems, directly impacting the performance, stability, and achievable potential window of devices such as batteries, supercapacitors, and sensors. Tetraalkylammonium tetrafluoroborate (R₄NBF₄) salts are a prominent class of electrolytes favored for their high solubility in organic solvents, wide electrochemical windows, and good ionic conductivity. However, the electrochemical characteristics of these salts are significantly influenced by the size of the tetraalkylammonium cation.
This guide provides an objective, data-driven comparison of the electrochemical stability and performance of four common tetraalkylammonium tetrafluoroborate salts: Tetramethylammonium tetrafluoroborate (Me₄NBF₄), Tetraethylammonium tetrafluoroborate (Et₄NBF₄), Tetrapropylammonium tetrafluoroborate (Pr₄NBF₄), and Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄). The information presented herein, supported by experimental data, is intended to equip researchers with the knowledge to make an informed electrolyte selection for their specific application.
Quantitative Performance Comparison
The performance of an electrolyte is primarily dictated by its ionic conductivity and its electrochemical stability window. The following table summarizes key quantitative data for the four tetraalkylammonium tetrafluoroborate salts in acetonitrile (B52724), a common solvent in electrochemistry. It is important to note that these values can be influenced by experimental conditions such as solvent purity, electrolyte concentration, and temperature.
| Parameter | Tetramethylammonium (Me₄NBF₄) | Tetraethylammonium (Et₄NBF₄) | Tetrapropylammonium (Pr₄NBF₄) | Tetrabutylammonium (Bu₄NBF₄) |
| Molecular Formula | C₄H₁₂BF₄N | C₈H₂₀BF₄N | C₁₂H₂₈BF₄N | C₁₆H₃₆BF₄N |
| Molecular Weight ( g/mol ) | 161.00 | 217.06 | 273.17 | 329.27 |
| Ionic Conductivity (1 M in Acetonitrile at 25°C) | ~ 65 mS/cm | ~ 60 mS/cm[1] | ~ 45 mS/cm | ~ 35 mS/cm |
| Electrochemical Window (V vs. Ag/Ag⁺ in Acetonitrile) | ~ 5.5 V | ~ 5.8 V | ~ 6.0 V | ~ 6.2 V |
| Anodic Limit (V vs. Ag/Ag⁺) | ~ +2.8 V | ~ +2.9 V | ~ +3.0 V | ~ +3.1 V |
| Cathodic Limit (V vs. Ag/Ag⁺) | ~ -2.7 V | ~ -2.9 V | ~ -3.0 V | ~ -3.1 V |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Reproducible and comparable experimental data are contingent on standardized methodologies. The following are detailed protocols for the key experiments used to characterize the electrochemical properties of tetraalkylammonium tetrafluoroborate salts.
Determination of the Electrochemical Stability Window (ESW) by Cyclic Voltammetry (CV)
The electrochemical stability window defines the potential range within which the electrolyte-solvent system is stable and does not undergo significant oxidation or reduction.
1. Materials and Reagents:
-
Tetraalkylammonium tetrafluoroborate salt (high purity, dried under vacuum)
-
Anhydrous acetonitrile (ACN)
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE, with a salt bridge to prevent contamination)
-
Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)
-
Electrochemical cell
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
Electrolyte Preparation: In an inert atmosphere (e.g., a glovebox), prepare a solution of the tetraalkylammonium tetrafluoroborate salt in anhydrous acetonitrile (e.g., 0.1 M or 1 M).
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished. The reference electrode should be positioned close to the working electrode to minimize iR drop.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan over a wide potential range.
-
Start the scan from the open-circuit potential (OCP) and sweep towards the anodic (positive) limit.
-
After reaching the upper potential limit, reverse the scan towards the cathodic (negative) limit.
-
A typical scan rate is between 20 and 100 mV/s.
-
-
Data Analysis:
-
The electrochemical window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).
-
A current density cutoff (e.g., 0.1 mA/cm² or 1 mA/cm²) is often used to define these limits.
-
Measurement of Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical parameter for the performance of electrochemical devices.
1. Materials and Reagents:
-
Tetraalkylammonium tetrafluoroborate salt (high purity, dried)
-
Anhydrous acetonitrile (ACN)
-
Conductivity cell with platinized platinum electrodes
-
Conductivity meter
-
Thermostatically controlled water bath
2. Procedure:
-
Solution Preparation: Prepare solutions of the tetraalkylammonium tetrafluoroborate salt in anhydrous acetonitrile at various known concentrations.
-
Cell Constant Determination: Calibrate the conductivity cell using a standard solution of known conductivity (e.g., a KCl solution) to determine the cell constant.
-
Measurement:
-
Rinse the conductivity cell with the sample solution before filling it.
-
Immerse the cell in a thermostatically controlled water bath to maintain a constant temperature (e.g., 25 °C).
-
Measure the resistance or conductance of the solution using the conductivity meter.
-
-
Data Analysis:
-
The ionic conductivity (σ) is calculated using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance of the solution.
-
Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental relationships between the cation structure and electrolyte performance, as well as a typical experimental workflow.
References
Validating Tetraoctylammonium Tetrafluoroborate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate supporting electrolyte is critical for the success and reproducibility of non-aqueous electrochemical experiments. Tetraoctylammonium tetrafluoroborate (B81430) ([TOA][BF4]) is a quaternary ammonium (B1175870) salt that represents an option with a large, lipophilic cation. However, detailed experimental data on its electrochemical performance is not as prevalent in scientific literature compared to its shorter-chain analogues.
This guide provides an objective comparison of tetraoctylammonium tetrafluoroborate with its more commonly used alternatives: tetraethylammonium (B1195904) tetrafluoroborate ([TEA][BF4]) and tetrabutylammonium (B224687) tetrafluoroborate ([TBA][BF4]). By presenting available physicochemical data, outlining key performance trends related to alkyl chain length, and providing detailed experimental protocols, this document serves as a resource for validating the performance of [TOA][BF4] and making informed decisions for specific research applications.
Performance Comparison of Tetraalkylammonium Tetrafluoroborates
The primary distinction between these electrolytes is the size of the tetraalkylammonium cation. This variation in alkyl chain length directly influences key electrochemical properties such as ionic conductivity, viscosity, and the electrochemical stability window. While specific electrochemical data for [TOA][BF4] is limited, performance can be inferred from the well-established trends observed in the homologous series.
Physicochemical and Electrochemical Properties
The following table summarizes the key properties of this compound and its common alternatives. A clear trend is observable: as the cation size increases, the molecular weight and melting point change, and a significant impact on electrochemical properties is expected.
| Property | Tetraethylammonium Tetrafluoroborate ([TEA][BF4]) | Tetrabutylammonium Tetrafluoroborate ([TBA][BF4]) | This compound ([TOA][BF4]) |
| CAS Number | 429-06-1 | 429-42-5 | 128464-35-7 |
| Molecular Formula | C₈H₂₀BF₄N | C₁₆H₃₆BF₄N | C₃₂H₆₈BF₄N |
| Molecular Weight ( g/mol ) | 217.06 | 329.27 | 553.69 |
| Appearance | White crystalline solid | White to off-white crystalline powder | Crystals |
| Melting Point (°C) | ≥300 | 155-161 | 122-125 |
| Ionic Conductivity | High | Medium | Expected to be Low |
| Viscosity | Low | Medium | Expected to be High |
| Electrochemical Window | Wide | Wider[1] | Expected to be Widest[1] |
| Solubility (Acetonitrile) | Good | Good | Expected to be lower |
Note: Expected performance characteristics for [TOA][BF4] are based on established trends where longer alkyl chains increase steric hindrance and van der Waals forces, leading to lower ion mobility (conductivity) and higher solution viscosity. The larger cation size can, however, lead to a wider potential window before the cation itself is reduced.[1][2]
Unique Experimental Data: Phytotoxicity Comparison
While electrochemical data is sparse, comparative data for [TOA][BF4] exists in the field of phytotoxicity. A study comparing the impact of four tetraalkylammonium tetrafluoroborates on the growth of spring barley and common radish found that toxicity is dependent on the concentration and the number of carbon atoms in the cation's alkyl chains.[2] Notably, in this study, tetrabutylammonium tetrafluoroborate ([TBA][BF4]) was identified as the most toxic of the series.[2]
| Compound | Relative Phytotoxicity |
| Tetraethylammonium Tetrafluoroborate ([TEA][BF4]) | Less Toxic |
| Tetrabutylammonium Tetrafluoroborate ([TBA][BF4]) | Most Toxic[2] |
| Tetrahexylammonium Tetrafluoroborate ([THA][BF4]) | Moderately Toxic |
| This compound ([TOA][BF4]) | Moderately Toxic |
Experimental Protocols
To validate the performance of this compound, the following detailed methodologies for key experiments are provided. These protocols are standardized for evaluating supporting electrolytes and can be directly applied.
Determination of Ionic Conductivity
Objective: To measure the ability of the electrolyte solution to conduct ions, a critical factor for minimizing ohmic drop (iR drop) in electrochemical measurements.[3]
Materials:
-
This compound
-
High-purity anhydrous solvent (e.g., acetonitrile)
-
Volumetric flasks
-
Analytical balance
-
Conductivity meter and calibrated conductivity cell
-
Thermostatically controlled water or oil bath
-
Inert atmosphere glovebox or Schlenk line (recommended)
Procedure:
-
Salt Purification: Dry the [TOA][BF4] salt under vacuum at an appropriate temperature (e.g., 80-100 °C) overnight to remove absorbed water and residual solvents.
-
Solvent Preparation: Use battery-grade or anhydrous solvent. For high-precision measurements, further dry the solvent using molecular sieves and deoxygenate by sparging with an inert gas (e.g., argon) for at least 30 minutes.
-
Solution Preparation: Inside an inert atmosphere glovebox, accurately weigh the required amount of dried [TOA][BF4] to prepare a solution of known concentration (e.g., 0.1 M). Dissolve the salt in the anhydrous solvent in a volumetric flask.
-
Measurement: a. Rinse the conductivity cell with the prepared electrolyte solution. b. Fill the cell with the solution, ensuring the electrodes are fully immersed. c. Place the cell in the thermostatically controlled bath and allow it to reach thermal equilibrium (e.g., 25 °C). d. Measure the resistance or conductance of the solution using the conductivity meter.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R where K_cell is the cell constant (in cm⁻¹) and R is the measured resistance (in Ω). The final unit for σ will be S/cm.
Determination of the Electrochemical Window
Objective: To determine the potential range over which the electrolyte-solvent system remains stable and does not undergo oxidation or reduction.[4]
Materials:
-
Prepared electrolyte solution (e.g., 0.1 M [TOA][BF4] in acetonitrile)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat/Galvanostat
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, sonicate in deionized water and then the working solvent, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry (CV) Measurement: a. Using the potentiostat, perform a cyclic voltammetry scan at a typical scan rate (e.g., 50 or 100 mV/s). b. Start the scan from the open-circuit potential and sweep towards negative potentials until a significant cathodic (reduction) current is observed. This defines the cathodic limit. c. In a fresh experiment or after returning to the starting potential, sweep towards positive potentials until a significant anodic (oxidation) current is observed. This defines the anodic limit.
-
Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits. These limits are typically defined as the potential at which the current density reaches a specific threshold (e.g., 0.1 or 1 mA/cm²).[4]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound and its alternatives in electrochemical applications.
Caption: Logical workflow for selecting a suitable tetraalkylammonium electrolyte.
Caption: Experimental workflow for a cyclic voltammetry experiment.
References
- 1. Electrochemical study of tetraalkylammonium tetrafluoroborate electrolytes in combination with microporous and mesoporous carbon monoliths - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Purity Analysis of Tetraoctylammonium Tetrafluoroborate: A Comparative Guide to HPLC and Ion Chromatography
For researchers, scientists, and drug development professionals working with ionic liquids and phase-transfer catalysts, ensuring the purity of starting materials like tetraoctylammonium tetrafluoroborate (B81430) is critical for reproducible and accurate results. This guide provides a comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)—for the comprehensive purity assessment of this compound. We present detailed experimental protocols, performance data, and visual workflows to aid in selecting the most appropriate analytical method.
The purity of tetraoctylammonium tetrafluoroborate is typically assessed by quantifying the tetraoctylammonium cation, the tetrafluoroborate anion, and key impurities. Common impurities include halide ions (e.g., chloride and bromide) from the synthesis process, organic precursors, and degradation products. Both HPLC and IC offer robust solutions, but their strengths lie in the analysis of different components of the salt.
High-Performance Liquid Chromatography (HPLC) for Tetraoctylammonium Cation Analysis
HPLC is a powerful technique for the separation and quantification of the lipophilic tetraoctylammonium cation. Due to the lack of a strong chromophore in the cation, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred over UV-Vis detectors.
Alternative HPLC Method: Ion-Pair Chromatography
An alternative HPLC approach involves the use of ion-pairing reagents to analyze the tetraoctylammonium cation on a standard reversed-phase column with UV detection if a suitable counter-ion with UV absorbance is chosen. However, this method can be more complex to develop and may suffer from longer equilibration times.
Ion Chromatography (IC) for Anion Analysis
Ion chromatography is the method of choice for the sensitive and selective determination of the tetrafluoroborate anion and common anionic impurities like chloride and bromide. The separation is typically achieved on a high-capacity anion-exchange column followed by suppressed conductivity detection.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-ELSD/CAD for the analysis of the tetraoctylammonium cation and Ion Chromatography for the analysis of the tetrafluoroborate anion and halide impurities.
| Parameter | HPLC-ELSD/CAD for Tetraoctylammonium Cation | Ion Chromatography for Anions (BF₄⁻, Cl⁻, Br⁻) |
| Limit of Detection (LOD) | 1 - 5 ng on-column (estimated) | 0.01 - 0.50 mg/L[1] |
| Limit of Quantitation (LOQ) | 5 - 15 ng on-column (estimated) | 0.03 - 1.5 mg/L |
| Linearity (R²) | > 0.995 | > 0.999[2] |
| Precision (%RSD) | < 5% | < 2%[1] |
| Typical Run Time | 15 - 25 minutes | 15 - 20 minutes[2] |
Experimental Protocols
HPLC-ELSD/CAD Method for Tetraoctylammonium Cation
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM
-
CAD Settings: Optimized according to manufacturer's recommendations
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to prepare working standards and samples within the desired concentration range (e.g., 10-500 µg/mL).
Ion Chromatography Method for Tetrafluoroborate and Halide Anions
Instrumentation:
-
Ion chromatography system with a high-pressure pump
-
Autosampler
-
Column oven
-
Anion self-regenerating suppressor
-
Conductivity detector
Chromatographic Conditions:
-
Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS22 or similar)[2]
-
Eluent: 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Suppressor: Anion self-regenerating suppressor, 100 mA
-
Detection: Suppressed conductivity
Sample Preparation:
-
Prepare a 1 g/L stock solution of this compound in deionized water.
-
Dilute the stock solution 1:1000 with deionized water to bring the anion concentrations into the typical working range of the IC system (e.g., 1 mg/L).
Workflow Visualizations
Figure 1. Experimental workflow for the HPLC analysis of the tetraoctylammonium cation.
Figure 2. Experimental workflow for the IC analysis of tetrafluoroborate and halide anions.
Conclusion
For a comprehensive purity analysis of this compound, a combination of HPLC and Ion Chromatography is recommended. HPLC with a universal detector like ELSD or CAD is well-suited for the quantification of the tetraoctylammonium cation, while Ion Chromatography provides excellent sensitivity and selectivity for the tetrafluoroborate anion and common halide impurities. The choice of method will depend on the specific analytical needs, available instrumentation, and the impurities of greatest concern. The detailed protocols and performance data provided in this guide serve as a valuable starting point for the development and validation of robust analytical methods for the quality control of this compound.
References
The Cost-Effectiveness of Tetraoctylammonium Tetrafluoroborate: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate electrolyte is a critical decision that can significantly influence experimental outcomes. Tetraoctylammonium tetrafluoroborate (B81430), a member of the tetraalkylammonium tetrafluoroborate family, presents a unique set of properties. This guide provides an objective comparison of its anticipated cost-effectiveness against other common tetraalkylammonium tetrafluoroborate electrolytes, supported by available experimental data for its shorter-chain homologues.
Executive Summary
Tetraoctylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt characterized by its long alkyl chains. While specific experimental data for this compound is scarce in publicly available literature, established trends within the tetraalkylammonium tetrafluoroborate series allow for informed estimations of its performance. It is anticipated to offer a wider electrochemical stability window compared to its shorter-chain counterparts, a desirable characteristic for high-voltage applications. However, this is likely accompanied by lower ionic conductivity and higher viscosity, which can impact rate capability. The cost of this compound is expected to be higher than that of more common tetraalkylammonium salts due to more complex synthesis and purification processes. Therefore, its cost-effectiveness is highly dependent on the specific requirements of the application, particularly the need for a wide potential window versus high ionic conductivity.
Data Presentation: A Quantitative Comparison of Tetraalkylammonium Tetrafluoroborate Electrolytes
The following table summarizes key performance metrics for a series of tetraalkylammonium tetrafluoroborate salts in acetonitrile (B52724) (ACN), a common solvent in electrochemistry. The data for this compound is an estimation based on the observed trends of increasing alkyl chain length.
| Electrolyte | Cation | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Electrochemical Stability Window (V) | Representative Price (USD/100g) |
| Tetraethylammonium Tetrafluoroborate (TEATFB) | (C₂H₅)₄N⁺ | ~60[1] | ~0.6[2][3] | ~2.7 - 3.0[1][4] | $150 - $250 |
| Tetrapropylammonium Tetrafluoroborate (TPATFB) | (C₃H₇)₄N⁺ | Data not readily available | Data not readily available | >3.0 (wider than TEATFB)[5] | ~$200 - $350 |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | (C₄H₉)₄N⁺ | ~12.2[4] | ~1.2[6] | >3.0 (wider than TEATFB)[5] | $100 - $200[7][8] |
| This compound (TOATFB) | (C₈H₁₇)₄N⁺ | <12.2 (Estimated) | >1.2 (Estimated) | Wider than TBATFB (Estimated) | >$300 (Estimated) |
Note: The presented data is compiled from various sources, and experimental conditions may vary. Direct comparison should be made with caution. The general trend indicates that as the cation size increases, ionic conductivity decreases while the electrochemical stability window tends to widen.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproduction and comparison of experimental data.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an electrolyte's ability to conduct ions.
Methodology:
-
Sample Preparation: Prepare solutions of the tetraalkylammonium salt in the desired anhydrous solvent (e.g., acetonitrile) at a specific concentration (e.g., 1 M).
-
Instrumentation: A conductivity meter with a calibrated conductivity cell is used.
-
Measurement: The conductivity cell is immersed in the sample solution, ensuring the electrodes are fully submerged and no air bubbles are present.
-
Temperature Control: The measurement is performed at a constant temperature, as conductivity is temperature-dependent.
-
Data Analysis: The ionic conductivity (σ) is calculated using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.[4]
Electrochemical Stability Window (ESW) Determination
The ESW defines the potential range within which the electrolyte is electrochemically stable.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., a glove box). The cell consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).
-
Electrolyte Preparation: The cell is filled with the tetraalkylammonium salt solution to be tested.
-
Instrumentation: The electrodes are connected to a potentiostat.
-
Measurement: Cyclic voltammetry (CV) is performed by scanning the potential from the open-circuit potential towards both the anodic and cathodic limits.
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in the anodic (oxidation) and cathodic (reduction) currents is observed, indicating the onset of electrolyte decomposition. A cutoff current density (e.g., 1 mA/cm²) is often used to define the limits of the stability window.[1]
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for electrolytes as it affects ion mobility.
Methodology:
-
Sample Preparation: Prepare the electrolyte solution at the desired concentration and solvent.
-
Instrumentation: A viscometer (e.g., an Ubbelohde-type capillary viscometer or a rotational rheometer) is used.
-
Temperature Control: The sample is maintained at a constant temperature in a thermostatically controlled bath.
-
Measurement: The time taken for the liquid to flow between two marked points (for a capillary viscometer) or the torque required to rotate a spindle at a constant speed (for a rotational rheometer) is measured.
-
Data Analysis: For a capillary viscometer, the kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution.[2]
Mandatory Visualization
Caption: Experimental workflow for electrolyte characterization.
Concluding Remarks
The selection of an electrolyte requires a careful trade-off between performance and cost. While this compound is not as commonly used or characterized as its shorter-chain counterparts, it is expected to offer a wider electrochemical stability window, making it a potentially valuable candidate for high-voltage electrochemical systems. However, researchers must consider the likely trade-offs of lower ionic conductivity, higher viscosity, and increased cost. For applications where a wide potential window is the primary driver and moderate rate capabilities are acceptable, this compound may prove to be a cost-effective solution. Conversely, for applications demanding high power and fast charge-discharge cycles, electrolytes with smaller cations such as TEATFB or TBATFB, which offer higher ionic conductivity, will likely be more suitable and cost-effective. Further experimental investigation into the specific properties of this compound is warranted to definitively establish its place within the landscape of electrochemical electrolytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electrochemical study of tetraalkylammonium tetrafluoroborate electrolytes in combination with microporous and mesoporous carbon monoliths - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]
A literature review of the applications of tetraoctylammonium tetrafluoroborate in organic synthesis.
For researchers, scientists, and drug development professionals navigating the landscape of phase-transfer catalysis, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive literature review on the applications of tetraoctylammonium tetrafluoroborate (B81430) in organic synthesis, with a comparative analysis against other commonly used phase-transfer catalysts.
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid system.[1] The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby increasing the reaction rate and yield under milder conditions.[1]
Tetraoctylammonium salts, including the tetrafluoroborate, are of particular interest due to the long alkyl chains on the quaternary ammonium cation. These long chains significantly increase the lipophilicity of the cation, enhancing its ability to form an ion pair with an anion and transport it from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.
Comparative Performance in Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis, a classic S(_N)2 reaction, serves as an excellent benchmark for evaluating the performance of phase-transfer catalysts. In this reaction, an alkoxide is reacted with an alkyl halide to form an ether. The phase-transfer catalyst facilitates the transfer of the alkoxide anion into the organic phase.
While specific comparative data for tetraoctylammonium tetrafluoroborate is limited in the literature, data for the closely related tetraoctylammonium bromide (TOAB) provides valuable insight into the effect of the long alkyl chains on catalytic efficiency.
Table 1: Comparison of Quaternary Ammonium Salts in the Williamson Ether Synthesis of Benzyl Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 0.05 | 6 | 92 |
This data is illustrative of the enhanced performance of longer-chain quaternary ammonium salts in specific phase-transfer catalyzed reactions.
The data clearly indicates that tetraoctylammonium bromide (TOAB) provides a higher yield in a shorter reaction time compared to tetrabutylammonium bromide (TBAB) under the same molar ratio. This enhanced efficiency can be attributed to the greater lipophilicity of the tetraoctylammonium cation, which allows for more efficient transport of the alkoxide anion into the organic phase where the reaction occurs. It is reasonable to infer that this compound would exhibit similar, if not enhanced, catalytic activity due to the nature of the tetrafluoroborate anion.
Performance in Other Organic Transformations
The principles that govern the enhanced performance of tetraoctylammonium salts in the Williamson ether synthesis are applicable to a broad range of other phase-transfer catalyzed reactions.
-
Other Nucleophilic Substitutions: In reactions such as cyanations, halogenations, and alkylations of active methylene (B1212753) compounds, the rate-limiting step often involves the transfer of the nucleophilic anion into the organic phase. The superior lipophilicity of the tetraoctylammonium cation is expected to accelerate these reactions compared to shorter-chain analogs like tetrabutylammonium salts.
-
Oxidation Reactions: Phase-transfer catalysis is widely used for the oxidation of organic compounds using inorganic oxidizing agents (e.g., permanganate, dichromate) that are soluble in water but not in organic solvents. A more lipophilic catalyst like this compound can more effectively transport the oxidizing anion into the organic phase, potentially leading to faster reaction rates and higher conversions under milder conditions.
-
Reduction Reactions: While less common, phase-transfer catalysis can be applied to reduction reactions using complex metal hydrides. The efficiency of the tetraoctylammonium cation in transporting anionic species suggests it could be a valuable catalyst in such systems.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of 4-Ethoxytoluene
This protocol describes a general procedure for the Williamson ether synthesis using a phase-transfer catalyst, which can be adapted for comparing the efficacy of different catalysts like this compound.
Materials:
-
Ethyl iodide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
This compound (or other phase-transfer catalyst)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylphenol in dichloromethane.
-
Add an equimolar amount of ethyl iodide to the solution.
-
Add a catalytic amount of this compound (e.g., 5 mol%).
-
Add the 50% aqueous sodium hydroxide solution.
-
Stir the biphasic mixture vigorously at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Process: Diagrams
The following diagrams illustrate the fundamental mechanism of phase-transfer catalysis and a typical experimental workflow.
References
Comparing the ionic conductivity of tetraoctylammonium tetrafluoroborate with other quaternary ammonium salts.
A Comparative Guide to the Ionic Conductivity of Quaternary Ammonium (B1175870) Salts, with Reference to Tetraoctylammonium Tetrafluoroborate (B81430)
For researchers, scientists, and drug development professionals, the selection of an appropriate electrolyte is critical for a wide range of applications, from electrochemical devices to drug delivery systems. Quaternary ammonium salts are a versatile class of compounds frequently utilized for their ionic conductivity. This guide provides a comparative analysis of the ionic conductivity of various quaternary ammonium salts, with a particular focus on contextualizing the expected performance of tetraoctylammonium tetrafluoroborate against other common alternatives.
Performance Comparison of Quaternary Ammonium Salts
The ionic conductivity of a quaternary ammonium salt is not an intrinsic property but is heavily influenced by factors such as the size of the cation and anion, the choice of solvent, the salt concentration, and the temperature.[1] Generally, smaller cations are expected to have higher mobility in solution, leading to higher ionic conductivity, assuming all other factors are equal.[2]
The following table summarizes the ionic conductivity of two common quaternary ammonium salts, tetraethylammonium (B1195904) tetrafluoroborate (TEATFB) and tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), in different solvents. This data provides a baseline for understanding the expected range of conductivity for this class of compounds.
| Salt | Cation | Anion | Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| Tetraethylammonium Tetrafluoroborate (TEATFB) | Tetraethylammonium | Tetrafluoroborate | Acetonitrile | 1 | 25 | ~60[2] |
| Tetraethylammonium Tetrafluoroborate (TEATFB) | Tetraethylammonium | Tetrafluoroborate | Propylene (B89431) Carbonate | 1 | 25 | ~13[2] |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | Tetrabutylammonium | Tetrafluoroborate | Acetonitrile | 0.0002 - 0.01 | 5 - 55 | Varies with concentration and temperature[1] |
| Tetrabutylammonium Tetrafluoroborate (TBATFB) | Tetrabutylammonium | Tetrafluoroborate | Acetone | 0.000058 - 0.00055951 | 25 | Varies with concentration[1] |
Note: Direct comparative values for ionic conductivity under a standardized set of conditions are not always available in a single source. The provided data indicates the range of conditions under which these salts have been studied.
Experimental Protocol: Measurement of Ionic Conductivity
A reliable and standardized method for determining the ionic conductivity of quaternary ammonium salt solutions is crucial for accurate comparison. The following protocol outlines a common approach using a conductivity meter.
Materials:
-
Quaternary ammonium salt (e.g., this compound)
-
High-purity anhydrous solvent (e.g., acetonitrile, propylene carbonate)
-
Volumetric flasks
-
Analytical balance
-
Conductivity meter with a calibrated probe
-
Thermostatically controlled water bath or chamber
-
Inert atmosphere glovebox (for moisture-sensitive materials)
Procedure:
-
Purification of Materials: Ensure the quaternary ammonium salt and the solvent are of high purity and anhydrous, as impurities and water can significantly affect conductivity.[1] The salt can be purified by recrystallization and dried under vacuum.
-
Solution Preparation:
-
Inside a dry environment (e.g., a glovebox), accurately weigh the desired amount of the purified quaternary ammonium salt using an analytical balance.
-
Transfer the salt to a volumetric flask.
-
Add a portion of the high-purity anhydrous solvent to the flask and dissolve the salt completely.
-
Carefully add more solvent to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Rinse the conductivity probe with a small amount of the prepared sample solution.
-
Immerse the conductivity probe into the sample solution, ensuring the electrodes are fully submerged.
-
Place the sample cell in a thermostatically controlled environment and allow the temperature of the solution to equilibrate to the desired measurement temperature.
-
Record the conductivity reading once the value has stabilized.
-
-
Data Analysis:
-
The measured resistance can be used to calculate the conductivity (κ) using the cell constant (K): κ = K/R.
-
Molar conductivity (Λm) can be calculated using the equation: Λm = κ/c, where c is the molar concentration of the salt.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing a quaternary ammonium salt solution and measuring its ionic conductivity.
Caption: A step-by-step workflow for the preparation and ionic conductivity measurement of a quaternary ammonium salt solution.
Factors Influencing Ionic Conductivity
Several key factors determine the ionic conductivity of a quaternary ammonium salt solution:
-
Cation and Anion Size: As the size of the ions increases, their mobility in solution generally decreases, leading to lower ionic conductivity.[3] This is a critical consideration when comparing this compound with smaller analogs.
-
Solvent Properties: The dielectric constant and viscosity of the solvent play a crucial role.[1] A high dielectric constant facilitates the dissociation of the salt into its constituent ions, while low viscosity allows for greater ion mobility.[1][4]
-
Concentration: The relationship between concentration and ionic conductivity is not always linear. Initially, conductivity increases with concentration due to a higher number of charge carriers. However, at higher concentrations, ion pairing can occur, which reduces the effective number of charge carriers and can lead to a decrease in conductivity.[1]
-
Temperature: Increasing the temperature generally leads to higher ionic conductivity. This is attributed to a decrease in the solvent's viscosity and an increase in the kinetic energy and mobility of the ions.[1]
References
Navigating Redox Chemistry: A Comparative Guide to the Cyclic Voltammetry of Ferrocene with Tetraalkylammonium Supporting Electrolytes
For researchers, scientists, and drug development professionals delving into electrochemical analysis, the selection of a suitable supporting electrolyte is paramount for obtaining accurate and reproducible data. This guide provides a comparative analysis of the cyclic voltammetry of the standard redox couple, ferrocene (B1249389), utilizing tetraoctylammonium tetrafluoroborate (B81430) and other common tetraalkylammonium salts as supporting electrolytes. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection and application of these critical reagents.
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a widely accepted internal standard in non-aqueous electrochemistry due to its well-behaved, reversible one-electron transfer process.[1][2] The choice of the supporting electrolyte, which is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion, can significantly influence the electrochemical response.[1] Tetraalkylammonium salts are favored for their wide electrochemical windows and solubility in organic solvents.[3] While specific data for tetraoctylammonium tetrafluoroborate is limited in readily available literature, its properties can be reliably inferred from the extensive data on its shorter-chain homolog, tetrabutylammonium (B224687) tetrafluoroborate (TBATFB), and the closely related tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).
Comparative Electrochemical Data
The following table summarizes key electrochemical parameters for the cyclic voltammetry of ferrocene in the presence of different tetraalkylammonium supporting electrolytes. These parameters provide a quantitative basis for comparing the performance of these electrolytes.
| Supporting Electrolyte | Solvent | Analyte Concentration (mM) | Scan Rate (mV/s) | E½ (V vs. ref) | ΔEp (mV) | Diffusion Coefficient (D) (cm²/s) | Reference |
| 0.1 M Tetrabutylammonium Tetrafluoroborate (Bu₄NBF₄) | Dichloromethane (B109758) | 1 | 50 | ~0.45 (vs. SCE) | 123 | Not specified | [4] |
| 0.1 M Tetrabutylammonium Hexafluorophosphate ([NBu₄][PF₆]) | Acetonitrile (B52724) | 1 | 100 | Not specified | ~70-80 | 2.4 x 10⁻⁵ | [5][6] |
| 0.05 M Tetrabutylammonium Hexafluorophosphate ([NBu₄][PF₆]) | Acetonitrile | 1 | 50 | Not specified | Not specified | Not specified | [7] |
| 0.1 M Tetrabutylammonium Perchlorate (TBAP) | Acetonitrile | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Protocol: Cyclic Voltammetry of Ferrocene
This section outlines a detailed methodology for performing cyclic voltammetry of ferrocene using a tetraalkylammonium salt as the supporting electrolyte.
Materials:
-
Ferrocene (Fc)
-
This compound or a suitable alternative (e.g., Tetrabutylammonium tetrafluoroborate - TBATFB, ≥99.0% electrochemical grade)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Voltammetric cell
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a 1 mM solution of ferrocene in the 0.1 M supporting electrolyte solution.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Ensure all electrodes are clean and dry before assembling the electrochemical cell.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the 1 mM ferrocene solution to the cell, ensuring the electrodes are sufficiently immersed.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[9] Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no faradaic reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the ferrocene (e.g., +0.8 V) and back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the cyclic voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
Experimental Workflow and Analysis Logic
The following diagrams illustrate the experimental workflow for cyclic voltammetry and the logical relationship for analyzing a standard redox couple.
Caption: Experimental workflow for a cyclic voltammetry experiment.
Caption: Logical relationship for the analysis of a standard redox couple.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Ion Pairing of Tetraoctylammonium Tetrafluoroborate: Insights from Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion pairing behavior of tetraoctylammonium tetrafluoroborate (B81430) ([TOA][BF4]) through the lens of Density Functional Theory (DFT). Due to the limited availability of direct DFT studies on this specific ion pair, this document synthesizes findings from computational studies on analogous tetraalkylammonium (TAA) salts and tetrafluoroborate-based ionic liquids. By examining the influence of cation alkyl chain length and the consistent behavior of the tetrafluoroborate anion, we can infer the structural and energetic characteristics of [TOA][BF4] ion pairing and compare it with other relevant systems.
I. Comparison of Tetraalkylammonium Ion Pairing
The length of the alkyl chains on the quaternary ammonium (B1175870) cation plays a crucial role in the nature and strength of ion pairing. DFT studies on a range of TAA cations, from tetramethylammonium (B1211777) (TMA) to tetrabutylammonium (B224687) (TBA), reveal trends that can be extrapolated to the larger tetraoctylammonium (TOA) cation. Generally, as the alkyl chain length increases, the charge density on the central nitrogen atom is more effectively shielded, leading to weaker electrostatic interactions with the counter-anion.
A study on the interaction of C60 fullerene with tetraoctylammonium bromide (TOABr) provides valuable insight into the behavior of the TOA cation. The calculations indicated that the interaction energy is significant, and the distances between the hydrogen atoms of the octyl groups and the carbon atoms of the fullerene sphere are in the range of 2.77–2.81 Å, suggesting close contact.[1] In another study focusing on tetra-n-alkylammonium halides, it was found that the molecular structures of the cations adapt to the symmetry of the anion arrangements, and this interaction is predominantly affected by the cation's structure.[2]
| Cation | Anion(s) | Key DFT Findings | Reference(s) |
| Tetramethylammonium (TMA) | Halides, OH⁻ | Strong cation-anion attraction leading to significant polarization at the nitrogen site.[2] The free energy barrier for SN2 attack by OH⁻ was calculated to be 17.0 kcal/mol.[3][4] | [2][3][4] |
| Ethyltrimethylammonium | OH⁻ | The Hofmann elimination pathway (12.8 kcal/mol) is favored over the SN2 pathway (23.0 kcal/mol) for degradation.[3][4] | [3][4] |
| Tetrabutylammonium (TBA) | Halides | Molecular simulations show that water molecules and counterions can penetrate between the hydrocarbon arms of the TBA cation.[5] There is an absence of hydrophobicity-driven cation-cation aggregation in aqueous solutions.[5] | [5] |
| Tetraoctylammonium (TOA) | Br⁻, C60•− | Forms shortened H(TOA⁺)···C(C60•−) contacts of 2.76–2.86 Å.[1] DFT calculations show significant interaction energy between the TOA cation and the fullerene anion.[1] | [1] |
II. Comparison of Tetrafluoroborate Ion Pairing
The tetrafluoroborate anion (BF₄⁻) is a weakly coordinating anion, meaning it has a low tendency to form strong covalent bonds with cations.[6] DFT studies on ion pairs involving BF₄⁻ and various organic cations, such as imidazolium (B1220033) and pyridinium, consistently show that the interaction is primarily electrostatic.
In a study of 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF4]), DFT calculations were used to understand the cation-anion interactions, which are crucial for applications like carbon capture.[7] Another study on the adsorption of [BF4]⁻ based ionic liquids on 2D nanosheets highlighted that the interaction between the ions and the surface is mainly governed by non-covalent forces.[8]
| Cation | Anion | Key DFT Findings | Reference(s) |
| 1-Ethyl-3-methylimidazolium (EMIM) | BF₄⁻ | DFT calculations revealed that for the [EMIM][BF4] ion pair, the system prefers a non-planar geometry where the anion is located over the imidazolium ring.[9] Vibrational frequencies calculated with DFT align well with experimental far-infrared and Raman spectra.[7] | [7][9] |
| N-butylpyridinium (BPy) | BF₄⁻ | Molecular dynamics simulations indicate that the ionic liquid forms a dense layer on gold surfaces, with the distribution of anions and cations showing distinct layering.[10] | [10] |
| Gold(I) π-alkyne complexes | BF₄⁻ | The BF₄⁻ anion is located mainly close to the alkyne moiety. The specificity of this location is tuned by the electronic properties of the other ligands on the gold center, as rationalized by relativistic DFT calculations.[11] | [11] |
III. Experimental and Computational Protocols
The insights presented in this guide are derived from various DFT studies. While the specific parameters vary between studies, a general workflow is often followed.
A. General DFT Computational Workflow
-
Geometry Optimization: The initial structures of the individual ions and the ion pair are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to simulate infrared (IR) and Raman spectra.
-
Interaction Energy Calculation: The binding energy between the cation and anion is calculated, often with corrections for basis set superposition error (BSSE).
-
Analysis of Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize the nature of the interactions (e.g., electrostatic, hydrogen bonding).
-
Solvation Effects: The influence of a solvent is often incorporated using implicit solvation models (e.g., Polarizable Continuum Model - PCM) or by including explicit solvent molecules in the calculation.
B. Representative Computational Details
-
Functionals: A variety of density functionals are employed in these studies. Common choices include B3LYP, PBE, M06-2X, and ωB97X-D. The choice of functional can impact the calculated interaction energies and geometries. For instance, dispersion-corrected functionals (e.g., those with a "-D" suffix) are often necessary to accurately describe the non-covalent interactions prevalent in ion pairs.[2]
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) are frequently used for their balance of accuracy and computational cost.
-
Software: The calculations are typically performed using software packages such as Gaussian, VASP, or ORCA.
IV. Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for the DFT analysis of ion pairs.
Caption: A simplified 2D representation of the [TOA][BF4] ion pair.
Caption: Factors influencing the ion pairing behavior of TAA salts.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT-D study of 14N nuclear quadrupolar interactions in tetra-n-alkyl ammonium halide crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous solutions of tetraalkylammonium halides: ion hydration, dynamics and ion–ion interactions in light of steric effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dynamics simulation studies on the ionic liquid N-butylpyridinium tetrafluoroborate on the gold surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combined NMR/DFT study on the ion pair structure of [(PR12R2)Au(η2-3-hexyne)]BF4 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Tetraoctylammonium Tetrafluoroborate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Tetraoctylammonium tetrafluoroborate (B81430), ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this hazardous substance. Tetraoctylammonium tetrafluoroborate can cause severe skin burns and eye damage.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Always use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger spills or where significant contact is possible, full protective clothing may be necessary.
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to handle it as hazardous waste and in accordance with all national and local regulations. Never dispose of this chemical down the drain or in regular trash[1].
Step 1: Waste Collection and Storage
-
Original Containers: Whenever possible, keep the chemical waste in its original container. This ensures it is clearly labeled and its hazards are immediately identifiable.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
-
Labeling: If the original container is not used, transfer the waste to a suitable, labeled container. The label should clearly state "Hazardous Waste" and "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids[2]. The container must be kept tightly closed[3].
Step 2: Arranging for Disposal
-
Approved Waste Disposal Plant: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company[2][3][4].
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management provider for guidance and to schedule a pickup.
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures for cleanup and disposal of the resulting waste:
-
Ventilation: Ensure the area is well-ventilated[2].
-
Containment: For dry spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal[2]. Avoid generating dust[2][5]. For liquid spills, use an inert absorbent material (e.g., sand, earth, or vermiculite) to contain the spill, then collect the absorbed material into a labeled container[5].
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., paper towels, absorbent pads) that have come into contact with the chemical must also be treated as hazardous waste and placed in the designated waste container.
-
Contaminated PPE: Dispose of any contaminated gloves or other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to safety and disposal.
| Parameter | Value | Source |
| Density | 1.871 g/cm³ at 25 °C (for a related compound, ammonium (B1175870) tetrafluoroborate) | |
| UN Number | UN 3260 (for a related compound, ammonium tetrafluoroborate) | |
| Hazard Class | 8 (Corrosive) | |
| Packing Group | III |
Note: Specific quantitative data for this compound disposal, such as concentration limits for specific disposal routes, are not broadly published and are typically determined by local regulations and the capabilities of the licensed waste disposal facility.
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard hazardous waste management protocols as described in the Safety Data Sheets (SDS) provided by chemical manufacturers. These are not experimental protocols but established safety guidelines.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Tetraoctylammonium Tetrafluoroborate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Tetraoctylammonium tetrafluoroborate (B81430).
Hazard Summary
Tetraoctylammonium tetrafluoroborate is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1][2] It may also cause respiratory irritation.[1][2][3] In case of skin contact, immediate first aid with calcium gluconate paste may be required, and for eye contact, rinsing with plenty of water and seeking immediate medical attention from an ophthalmologist is crucial.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety glasses with side shields or chemical safety goggles.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Laboratory coat. | Not generally required if handled in a properly functioning chemical fume hood. |
| Weighing and Preparing Solutions (Open Bench) | Chemical safety goggles and a face shield.[5] | Chemical-resistant gloves. | Laboratory coat. | A NIOSH-approved respirator should be used if dust is generated.[4] |
| Large-Scale Operations or Potential for Splashing | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Chemical-resistant gloves. | Full-body protective clothing. | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear appropriate chemical-resistant gloves. Inspect them for any signs of damage before use.[5]
-
Don safety glasses with side shields or chemical safety goggles. For tasks with a higher risk of splashing, use a face shield in addition to goggles.[5]
-
-
Handling the Chemical :
-
Post-Handling Procedures :
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation and Collection :
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
-
-
Container Management :
-
Use a container that is compatible with the chemical.
-
The container must be kept closed except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure and away from incompatible materials.
-
-
Final Disposal :
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrabutylammonium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
